N-cyclopropylcyclohexanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-cyclopropylcyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEJSAFRFRRXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropylcyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical research and organic synthesis, the meticulous characterization of novel chemical entities is paramount. N-cyclopropylcyclohexanamine hydrochloride presents itself as a molecule of interest, serving as a valuable building block in the creation of more complex chemical structures.[1] Its unique combination of a cyclohexyl and a cyclopropyl moiety attached to a central nitrogen atom offers a distinct three-dimensional architecture that can be pivotal in modulating biological activity. The hydrochloride salt form enhances the compound's stability and simplifies its handling in a laboratory environment.[1]
This guide is structured to provide a comprehensive overview of the physicochemical properties of this compound. It is designed to be a practical resource, moving beyond a simple recitation of data to explain the causality behind experimental choices and to provide actionable protocols. While a complete experimental dataset for this specific molecule is not publicly available for all parameters, this guide synthesizes the known information with established principles of medicinal chemistry and analytical science to provide a robust framework for its evaluation.
Chemical Identity and Structure
This compound is a secondary amine salt. The core structure features a cyclohexane ring and a cyclopropane ring bound to a nitrogen atom. The hydrochloride salt is formed by the protonation of the basic nitrogen atom by hydrochloric acid.
-
IUPAC Name: this compound
-
Synonyms: N-cyclohexyl-N-cyclopropylamine hydrochloride[1]
-
Molecular Formula: C₉H₁₈ClN[2]
-
Molecular Weight: 175.70 g/mol [2]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 874-64-6 | [1][2] |
| Molecular Formula | C₉H₁₈ClN | [2] |
| Molecular Weight | 175.70 g/mol | [2] |
| InChI | InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)10-9-6-7-9;/h8-10H,1-7H2;1H | |
| InChIKey | BHEJSAFRFRRXIR-UHFFFAOYSA-N | |
| SMILES | C1CCC(CC1)NC2CC2.Cl | [2] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its suitability for various applications, including as a synthetic intermediate or a potential active pharmaceutical ingredient (API).
Table 2: Known and Computationally Predicted Physicochemical Properties
| Property | Value | Method | Source |
| Physical State | Solid | Experimental | [3] |
| Appearance | Data not available | ||
| Melting Point | 147 °C | Experimental | [1] |
| Boiling Point | Data not available | ||
| Solubility | Data not available | ||
| pKa | Data not available | ||
| LogP | 2.4929 | Computational | [2] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Computational | [2] |
| Purity | ≥98% | Experimental | [2] |
Melting Point
The reported melting point of 147 °C for this compound is indicative of a crystalline solid with a relatively stable lattice structure.[1] This property is a crucial parameter for material characterization and is often used as an initial indicator of purity.
Solubility
pKa
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of the molecule at different pH values. As a secondary amine hydrochloride, the pKa will be associated with the equilibrium between the protonated (ammonium) form and the neutral (amine) form. The pKa value is essential for predicting the behavior of the compound in biological systems, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. An experimental determination of the pKa is highly recommended for any research and development activities.
Synthesis and Purification
A detailed, experimentally verified synthesis protocol for this compound is not publicly available. However, a plausible and common synthetic route for secondary amines of this type is through reductive amination.
Proposed Synthetic Pathway: Reductive Amination
This approach involves the reaction of cyclohexanone with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step is the formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
It is crucial to note that this is a proposed protocol based on established chemical principles and should be optimized and validated in a laboratory setting.
-
Imine Formation and Reduction:
-
To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification of the Free Base:
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude N-cyclopropylcyclohexanamine (free base) may be purified by column chromatography on silica gel if necessary.
-
-
Hydrochloride Salt Formation:
-
The purified free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete. The formation of a white solid indicates the hydrochloride salt.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
-
Analytical Methods for Characterization and Quality Control
A robust analytical methodology is essential for confirming the identity, purity, and stability of this compound. While specific validated methods are not published, standard techniques for the analysis of amine hydrochlorides can be readily adapted.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Although experimental spectra are not publicly available, one can predict the expected chemical shifts and coupling patterns based on the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks would include N-H stretching vibrations for the secondary amine salt and C-H stretching for the aliphatic and cyclopropyl groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method would be the standard approach for assessing the purity of this compound.
Caption: General workflow for purity analysis by RP-HPLC.
Proposed HPLC Method Parameters
This proposed method would require validation according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6][7]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water (or a suitable buffer) with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape. A gradient elution may be necessary to separate any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a low wavelength (e.g., 200-220 nm) as the molecule lacks a strong chromophore.
-
Injection Volume: 10 µL
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The material should be handled in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion and Future Directions
This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. This guide has collated the available physicochemical data and provided a framework for its synthesis and analysis based on established scientific principles. However, it is evident that a comprehensive experimental characterization is still required. Future work should focus on the experimental determination of key properties such as solubility, pKa, and a full spectroscopic analysis. The development and validation of a robust analytical method for purity determination are also crucial next steps for any application of this compound in a research or development setting.
References
- 1. spectrabase.com [spectrabase.com]
- 2. chemscene.com [chemscene.com]
- 3. Cyclohexanamine, N-methyl- [webbook.nist.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abap.co.in [abap.co.in]
An In-depth Technical Guide to N-cyclopropylcyclohexanamine Hydrochloride
CAS Number: 874-64-6
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of N-cyclopropylcyclohexanamine hydrochloride, a secondary amine of interest in synthetic and medicinal chemistry. This document moves beyond a simple data sheet to offer in-depth, field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the secondary amine N-cyclopropylcyclohexanamine. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more suitable for research and development applications.
| Property | Value | Source |
| CAS Number | 874-64-6 | [1] |
| Molecular Formula | C₉H₁₈ClN | [1] |
| Molecular Weight | 175.70 g/mol | [1] |
| Synonyms | N-cyclopropylcyclohexanamine HCl | [1] |
| SMILES | C1CCC(CC1)NC2CC2.Cl | [1] |
| CAS No. (Free Base) | 824-82-8 | |
| Molecular Formula (Free Base) | C₉H₁₇N | |
| Molecular Weight (Free Base) | 139.24 g/mol | [2] |
Synthesis of this compound: A Validated Approach
The synthesis of this compound is most efficiently achieved through a two-step process: reductive amination to form the free base, followed by salt formation. This approach is widely applicable in organic synthesis for the preparation of secondary amines.
Step 1: Reductive Amination of Cyclohexanone with Cyclopropylamine
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction of cyclohexanone with cyclopropylamine, in the presence of a selective reducing agent, yields the desired N-cyclopropylcyclohexanamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity for the iminium ion intermediate over the starting ketone, which minimizes the formation of cyclohexanol as a byproduct.[3]
Reaction Scheme:
Caption: Reductive amination workflow.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add cyclopropylamine (1.1 eq).
-
Iminium Ion Formation: Add glacial acetic acid (1.2 eq) to the mixture to catalyze the formation of the iminium ion. Stir the reaction mixture at room temperature for 30-60 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution. The addition may be slightly exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 30°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification of the Free Base: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to yield the crude N-cyclopropylcyclohexanamine. The free base can be purified by flash column chromatography on silica gel if necessary.
Step 2: Formation of the Hydrochloride Salt
The purified N-cyclopropylcyclohexanamine free base is converted to its hydrochloride salt to improve its handling and stability.
Protocol for Hydrochloride Salt Formation:
-
Dissolution: Dissolve the purified N-cyclopropylcyclohexanamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise to the stirred solution of the amine until precipitation is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold, anhydrous diethyl ether to remove any residual impurities and dry under vacuum to yield this compound as a crystalline solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
-
~9.0-8.0 ppm (broad s, 2H): Protons of the ammonium group (NH₂⁺).
-
~3.0-2.8 ppm (m, 1H): Methine proton on the cyclohexyl ring attached to the nitrogen.
-
~2.5-2.3 ppm (m, 1H): Methine proton on the cyclopropyl ring.
-
~2.0-1.0 ppm (m, 10H): Methylene protons of the cyclohexyl ring.
-
~0.8-0.6 ppm (m, 4H): Methylene protons of the cyclopropyl ring.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
-
~58-56 ppm: CH carbon of the cyclohexyl ring attached to nitrogen.
-
~32-30 ppm: CH₂ carbons of the cyclohexyl ring adjacent to the CH-N carbon.
-
~30-28 ppm: CH carbon of the cyclopropyl ring.
-
~25-23 ppm: Remaining CH₂ carbons of the cyclohexyl ring.
-
~8-6 ppm: CH₂ carbons of the cyclopropyl ring.
Note: Predicted chemical shifts are estimates and may vary from experimental values. Online prediction tools can be used for more detailed simulations.[4][5][6]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the purity assessment of this compound. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) is recommended.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 205 nm or CAD/ELSD |
| Injection Volume | 10 µL |
Note: Method development and validation are crucial for accurate and reproducible results. For secondary amines that are difficult to detect, pre-column derivatization with reagents like dansyl chloride or o-phthalaldehyde (OPA) can be employed to enhance UV or fluorescence detection.[7][8]
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. The cyclopropyl group is a well-known bioisostere for a phenyl ring or a tert-butyl group and can modulate a compound's metabolic stability and binding affinity. The cyclohexylamine scaffold is present in numerous biologically active molecules.
A patent for cyclopropyl-amide derivatives suggests potential applications in treating a range of disorders, including those related to the central nervous system, which indicates that compounds with a cyclopropyl-amine structure may have therapeutic potential. However, further research is needed to elucidate the specific pharmacological profile of this compound.
Concluding Remarks
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of this compound. The detailed protocols and analytical guidance are based on established and reliable chemical principles, offering a solid foundation for researchers and drug development professionals working with this and structurally related compounds. As with any chemical synthesis and analysis, all procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.
References
- 1. chemscene.com [chemscene.com]
- 2. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visualizer loader [nmrdb.org]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. Visualizer loader [nmrdb.org]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-cyclopropylcyclohexanamine hydrochloride mechanism of action"
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-cyclopropylcyclohexanamine Hydrochloride
Authored by: Senior Application Scientist
Abstract
This compound is a synthetic compound with a paucity of published data regarding its specific mechanism of action. This technical guide addresses this knowledge gap not by presenting a known mechanism, but by providing a comprehensive, field-proven framework for its elucidation. We present a logical, multi-tiered research program designed for researchers, scientists, and drug development professionals to systematically investigate and characterize the pharmacological activity of this and other novel compounds. This document outlines a series of validated experimental workflows, from initial in silico screening and target identification to in vitro functional characterization and in vivo validation, providing the necessary theoretical grounding and practical protocols to drive a successful investigation.
Introduction: The Challenge of Novel Compound Characterization
The field of drug discovery is continually presented with novel chemical entities whose therapeutic potential is unknown. This compound represents one such molecule. A survey of scientific literature and chemical databases reveals its availability as a research chemical, yet a conspicuous absence of detailed pharmacological studies. Its chemical structure, featuring a cyclohexanamine scaffold with an N-linked cyclopropyl group, suggests potential interactions with central nervous system (CNS) targets, as many cyclohexylamine derivatives are known to exhibit psychoactive properties.
Given the limited direct information, this guide adopts a proactive, investigative approach. We will proceed under the working hypothesis that this compound may share mechanistic similarities with other cyclohexylamine derivatives, such as acting on monoamine transporters or ion channels. This hypothesis will serve as the foundation for a structured research plan designed to unveil its true mechanism of action.
A Proposed Research Workflow for Mechanism of Action Elucidation
The following diagram outlines a comprehensive, multi-stage workflow for the systematic investigation of this compound's mechanism of action. This workflow is designed to be self-validating, with each stage providing data that informs the next.
Introduction: Situating a Novel Moiety in a Proven Pharmacophore
An In-depth Technical Guide to the Early Studies of N-cyclopropylcyclohexanamine Hydrochloride
This compound is a synthetic amine belonging to the broad class of cyclohexylamine derivatives. Structurally, it consists of a cyclohexane ring and a cyclopropyl group attached to a central nitrogen atom, formulated as its hydrochloride salt for enhanced stability and aqueous solubility. While specific, dedicated early literature on this compound is sparse, its chemical lineage places it within a class of compounds that has been extensively investigated for diverse pharmacological activities.
The cyclohexylamine scaffold is a foundational component in numerous therapeutic agents, serving as an intermediate in the synthesis of pharmaceuticals such as mucolytics, analgesics, and bronchodilators.[1][2] Early research into novel derivatives like N-cyclopropylcyclohexanamine was often driven by structure-activity relationship (SAR) studies, aiming to modulate the therapeutic and toxicological profiles of existing drugs. For instance, investigations into derivatives of the cardiovascular agent perhexiline sought to enhance efficacy and reduce toxicity by modifying the amine substituent.[3] The introduction of the sterically constrained, lipophilic cyclopropyl group represents a classic medicinal chemistry strategy to explore new chemical space, potentially influencing receptor binding, metabolic stability, and pharmacokinetic properties.
This guide synthesizes information from early investigations into related cyclohexylamine derivatives to reconstruct the likely scientific context, synthetic rationale, and initial pharmacological screening approaches for this compound.
Part 1: Synthesis and Chemical Characterization
The initial synthesis of this compound would have relied on established and robust synthetic methodologies for secondary amine formation. The most logical and efficient route is the reductive amination of cyclohexanone with cyclopropylamine.
Rationale for Synthetic Pathway
Reductive amination is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the wide availability of starting materials. The reaction proceeds in two key stages:
-
Imine Formation: The primary amine (cyclopropylamine) reacts with the ketone (cyclohexanone) to form a Schiff base or imine intermediate, with the concurrent elimination of water. This step is typically acid-catalyzed to facilitate the dehydration process.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the secondary amine. This is accomplished using a variety of reducing agents, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices in early studies due to their selectivity and mild reaction conditions.
The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl). This is a standard procedure for amines intended for pharmacological use, as the salt form generally exhibits superior crystallinity, stability, and solubility in aqueous media for biological testing.[4][5]
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClN | [6] |
| Molecular Weight | 175.70 g/mol | [6] |
| IUPAC Name | This compound | [7] |
| CAS Number | 874-64-6 (free base), 874-64-6 (hydrochloride) | [6][7] |
| Appearance | Likely a white to off-white solid | [8] |
Diagram of Synthetic Pathway
Caption: Synthetic route via reductive amination.
Part 2: Postulated Early Pharmacological Screening
Rationale for Investigation
The research impetus for this class of compounds was often tied to finding new agents with activity in two main areas:
-
Cardiovascular System: Inspired by the success and limitations of drugs like perhexiline, researchers synthesized numerous analogs to find compounds with potent vasodilating, anti-anginal, or anti-hypertensive effects, often targeting alpha-adrenergic receptors or calcium channels.[3]
-
Central Nervous System (CNS): The cyclohexylamine core is also present in compounds with CNS activity. Therefore, new derivatives would have been logical candidates for screening in models of analgesia, depression, or as potential anesthetics.[2][9]
Hypothetical Screening Workflow
A typical early-stage screening cascade would involve a series of in vitro and in vivo assays to characterize the compound's biological profile and assess its potential for therapeutic development.
Caption: Hypothetical early-stage pharmacological screening workflow.
This tiered approach ensures that resources are focused on the most promising candidates. Compounds showing potent and selective activity in vitro would advance to more complex and resource-intensive in vivo models to confirm efficacy and assess initial safety.
Part 3: Detailed Experimental Protocols
The following protocols are representative of the methods that would have been employed in early studies for the synthesis and preparation of the title compound.
Protocol 1: Synthesis of N-cyclopropylcyclohexanamine (Free Base)
Objective: To synthesize the secondary amine via reductive amination.
Materials:
-
Cyclohexanone (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Methanol (or Ethanol) as solvent
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Glacial acetic acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone and methanol.
-
Add cyclopropylamine to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-18 hours.
-
Quench the reaction by slowly adding water.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between diethyl ether and a saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclopropylcyclohexanamine as an oil.
Protocol 2: Preparation of this compound
Objective: To convert the free base amine into its stable hydrochloride salt.
Materials:
-
Crude N-cyclopropylcyclohexanamine
-
Anhydrous diethyl ether
-
2M Hydrochloric acid in diethyl ether solution
Procedure:
-
Dissolve the crude N-cyclopropylcyclohexanamine free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, add a 2M solution of HCl in diethyl ether dropwise.
-
A white precipitate of the hydrochloride salt will immediately begin to form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the resulting white solid under vacuum to yield pure this compound.
References
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
"spectroscopic data of N-cyclopropylcyclohexanamine hydrochloride"
An In-Depth Technical Guide to the Spectroscopic Characterization of N-cyclopropylcyclohexanamine Hydrochloride
Foreword: The Imperative of Rigorous Spectroscopic Analysis
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of any compound is the bedrock upon which all subsequent data rests. This compound, a secondary amine salt, presents a unique combination of aliphatic ring systems—a flexible cyclohexane and a strained cyclopropane. This guide provides a comprehensive, field-tested framework for the spectroscopic elucidation of this molecule. We will move beyond mere data presentation, focusing on the causality behind experimental choices and integrating multi-technique analysis to build a self-validating structural dossier. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically robust approach to molecular characterization.
Molecular Structure and Analytical Workflow
This compound is the salt formed from the reaction of the secondary amine, N-cyclopropylcyclohexanamine, with hydrochloric acid.[1] The protonation of the nitrogen atom is the key feature influencing its spectroscopic properties compared to the free base.
The molecular formula is C₉H₁₈ClN with a molecular weight of approximately 175.70 g/mol .[2]
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
A systematic approach is critical for definitive characterization. The following workflow ensures that data from orthogonal techniques are used to build a cohesive and verifiable structural picture.
Diagram: Spectroscopic Characterization Workflow
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For amine hydrochlorides, specific experimental choices are crucial for acquiring high-quality, interpretable data.
Expertise & Experience: The Choice of NMR Solvent
The choice of solvent is paramount. Protic solvents like D₂O or CD₃OD can cause the rapid exchange of the acidic N-H protons, often leading to their disappearance from the ¹H NMR spectrum.[3] While this can be a useful diagnostic experiment (by adding a drop of D₂O to see which peak vanishes), it prevents the observation of these key protons in the primary spectrum.
Recommendation: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its aprotic, polar nature readily dissolves the hydrochloride salt and, crucially, slows the rate of proton exchange, allowing for the observation of the N-H protons and their couplings.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 (adjust for concentration).
-
Reference: Calibrate the residual DMSO solvent peak to 2.50 ppm.[5]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
Reference: Calibrate the DMSO-d₆ solvent peak to 39.52 ppm.[5]
-
¹H NMR Spectral Interpretation (Predicted)
The protonated nitrogen (NH₂⁺) will significantly deshield adjacent protons. The spectrum is expected to show a broad signal for the two equivalent ammonium protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| N H₂⁺ | 8.5 - 9.5 | Broad Singlet (br s) | 2H | Chemical shift is concentration-dependent. Disappears on D₂O exchange.[4][6] |
| Cyclohexyl-CH -N | 2.8 - 3.2 | Multiplet (m) | 1H | Deshielded by the adjacent ammonium group. |
| Cyclopropyl-CH -N | 2.2 - 2.6 | Multiplet (m) | 1H | Deshielded, but less so than the cyclohexyl methine due to ring strain effects. |
| Cyclohexyl-CH ₂ (axial/eq) | 1.0 - 2.1 | Complex Multiplets (m) | 10H | Significant signal overlap is expected in this aliphatic region. |
| Cyclopropyl-CH ₂ | 0.4 - 0.9 | Multiplets (m) | 4H | Highly shielded due to the magnetic anisotropy of the cyclopropane ring. |
¹³C NMR Spectral Interpretation (Predicted)
Carbons directly attached to the protonated nitrogen will be deshielded.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Cyclohexyl-C H-N | 55 - 60 | The most downfield aliphatic carbon due to direct attachment to the N⁺ atom. Compare to cyclohexylamine (~51 ppm)[7] and its HCl salt (~49 ppm)[8]. |
| Cyclopropyl-C H-N | 30 - 35 | Deshielded relative to a standard cyclopropyl methine. |
| Cyclohexyl-C H₂ | 24 - 35 | Multiple overlapping signals expected. Compare to cyclohexane at ~27 ppm[9]. |
| Cyclopropyl-C H₂ | 5 - 10 | Highly shielded carbons, characteristic of the cyclopropane ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying key functional groups. For this compound, the most diagnostic feature is the presence of the secondary ammonium (R₂NH₂⁺) group.
Expertise & Experience: Sample Preparation for a Hydrochloride Salt
As a solid salt, the compound must be prepared in a manner that allows infrared light to pass through it.
-
KBr Pellet Method: This is the gold standard for high-quality spectra of solids. The sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet. This minimizes scattering effects.[10][11][12]
-
Attenuated Total Reflectance (ATR): A simpler and faster method where the solid is pressed directly onto a crystal (e.g., diamond). While convenient, spectra can sometimes have slightly shifted peak positions and different relative intensities compared to transmission (KBr) spectra.[12]
Experimental Protocol: FT-IR (KBr Pellet Method)
-
Preparation: Gently grind ~1-2 mg of the sample with ~100-150 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet die and apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
FT-IR Spectral Interpretation
The spectrum will be dominated by features of the ammonium salt and the aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3000 - 2700 | N-H Stretch (Ammonium) | A very broad and strong absorption envelope, characteristic of a secondary amine salt.[1] This is the most telling feature, clearly distinguishing it from the free amine which would have a sharp, single N-H stretch around 3350 cm⁻¹.[3] |
| 2935 & 2860 (approx.) | C-H Stretch (Aliphatic) | Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the cyclohexyl and cyclopropyl C-H bonds. These often appear superimposed on the broad N-H stretch envelope.[1] |
| 1620 - 1560 | N-H Bend (Ammonium) | A medium to strong band due to the NH₂⁺ scissoring (bending) vibration. This is another key diagnostic peak for a secondary amine salt.[1][13][14][15] |
| 1450 (approx.) | C-H Bend (Scissoring) | Bending vibration from the CH₂ groups in the rings. |
| ~3080 (weak) | C-H Stretch (Cyclopropyl) | The C-H bonds on a cyclopropane ring sometimes show a weak, sharp absorption at a slightly higher frequency than other sp³ C-H bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For a hydrochloride salt, the analysis is performed on the free base after in-source dissociation.
Expertise & Experience: Ionization Technique
Electrospray Ionization (ESI) is the ideal technique. The sample is introduced in a solvent, and a high voltage creates a fine spray of charged droplets. The solvent evaporates, and the protonated molecule [M+H]⁺ is transferred into the gas phase for analysis. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is easily observed.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[16][17]
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source. A direct infusion analysis (without the LC column) can also be performed for a pure sample.
-
MS Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal of the target ion.
-
Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.[16]
-
Mass Spectrum Interpretation
The mass spectrum will show ions corresponding to the free base, N-cyclopropylcyclohexanamine (C₉H₁₇N, MW ≈ 139.14).[18]
| m/z (mass-to-charge ratio) | Ion | Interpretation |
| 140.14 | [M+H]⁺ | This is the protonated molecular ion of the free base. High-resolution MS should confirm the formula C₉H₁₈N⁺. This is the most critical peak for confirming the molecular weight. |
| 110.13 | [M-C₂H₅]⁺ | A potential fragment resulting from α-cleavage, the characteristic fragmentation of amines.[3] This would involve the loss of an ethyl radical from the cyclohexyl ring adjacent to the nitrogen. |
| 98.10 | [M-C₃H₅]⁺ | Another possible α-cleavage fragment, involving the loss of the cyclopropyl group as a radical. |
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from NMR, FT-IR, and MS.
-
NMR defines the precise carbon-hydrogen skeleton and confirms the connectivity between the cyclohexyl, cyclopropyl, and amine moieties.
-
FT-IR provides unambiguous evidence of the secondary ammonium salt functional group, a critical piece of information not directly available from the other techniques.
-
Mass Spectrometry confirms the molecular weight of the parent amine and provides fragmentation data consistent with the proposed structure.
Together, these techniques form a self-validating system, providing the high degree of certainty required in modern chemical and pharmaceutical research.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chemscene.com [chemscene.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. reddit.com [reddit.com]
- 7. Cyclohexylamine(108-91-8) 13C NMR [m.chemicalbook.com]
- 8. Cyclohexylamine hydrochloride(4998-76-9) 13C NMR [m.chemicalbook.com]
- 9. Cyclohexane(110-82-7) 13C NMR spectrum [chemicalbook.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. jascoinc.com [jascoinc.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Determining the Solubility of N-cyclopropylcyclohexanamine Hydrochloride in Various Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of N-cyclopropylcyclohexanamine hydrochloride. Given the absence of extensive public data on this specific molecule, this document serves as both a theoretical primer and a practical handbook, empowering researchers to generate reliable solubility data for their specific applications.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates a compound's behavior from early discovery through formulation and ultimately affects its bioavailability.[1][2] For a compound like this compound, a secondary amine salt, understanding its solubility in various media—ranging from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and formulation—is paramount.[3][4] Low aqueous solubility can lead to erratic in vitro results and poor in vivo exposure, while knowledge of its solubility in organic solvents is crucial for purification, crystallization, and the development of amorphous solid dispersions or lipid-based formulations.[1][5]
The presence of the cyclopropyl group is noteworthy, as this moiety is often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate pKa.[6][7][8][9] These benefits, however, must be balanced with a thorough understanding of the compound's solubility profile. This guide will walk through the theoretical considerations and practical methodologies for characterizing the solubility of this compound.
Physicochemical Profile of this compound
A comprehensive understanding of a compound's physicochemical properties is the foundation for predicting and interpreting its solubility. While experimental data for this compound is sparse, we can compile known information and infer likely characteristics based on its structure.
Table 1: Known and Predicted Physicochemical Properties of this compound
| Property | Value/Prediction | Source/Comment |
| Molecular Formula | C₉H₁₈ClN | [10] |
| Molecular Weight | 175.70 g/mol | [10] |
| Appearance | Solid (predicted) | As a hydrochloride salt. |
| Melting Point | 147 °C | [11] |
| pKa (predicted) | 9.5 - 10.5 | Predicted based on the pKa of cyclohexylamine (~10.6)[12] and the electron-withdrawing nature of the cyclopropyl group. An experimental determination is highly recommended. |
| LogP (computed) | 2.49 | [10] This value is for the free base and suggests moderate lipophilicity. The hydrochloride salt will be significantly more hydrophilic. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [10] Indicates good potential for membrane permeability. |
The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[4] The moderately lipophilic nature of the dual-ring structure (cyclohexane and cyclopropane) coupled with the ionizable amine makes its solubility highly dependent on the pH of the medium.
Theoretical Framework for Solubility
Aqueous Solubility and the Henderson-Hasselbalch Equation
For an amine hydrochloride salt, solubility in aqueous media is intrinsically linked to pH. The salt will dissociate into the protonated amine (BH⁺) and a chloride ion (Cl⁻). The protonated amine can then exist in equilibrium with its free base form (B):
BH⁺ ⇌ B + H⁺
The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble form:
S_total = [B] + [BH⁺]
Using the Henderson-Hasselbalch equation, we can predict the pH-solubility profile. For a basic compound, the total solubility (S_pH) at a pH below the pKa will be significantly higher than the intrinsic solubility of the free base (S₀).
The Common Ion Effect
In solutions containing a high concentration of chloride ions, such as in the stomach (approximated by 0.1 M HCl), the solubility of the hydrochloride salt may be suppressed.[13][14] This is due to Le Châtelier's principle, where the excess chloride ions shift the equilibrium towards the solid salt form, reducing the overall solubility.
Impact of Co-solvents and Organic Solvents
The solubility of this compound in non-aqueous or mixed-aqueous systems is governed by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can solvate both the charged amine hydrochloride and the nonpolar hydrocarbon portions of the molecule, often leading to good solubility.[15]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are also generally good solvents for salts due to their high polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The hydrochloride salt is expected to have very low solubility in these solvents due to its ionic nature.[5]
Co-solvents like ethanol, propylene glycol, or PEG 400 are often used in formulations to increase the solubility of poorly water-soluble drugs.[16] They work by reducing the polarity of the aqueous medium, which can better accommodate the lipophilic regions of the drug molecule.
Experimental Determination of Solubility
Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.[1][17][18]
-
Thermodynamic Solubility: The true equilibrium solubility, measured when a saturated solution is in equilibrium with the solid drug. The shake-flask method is the gold standard for this determination.[17][18]
-
Kinetic Solubility: A measure of how much of a compound, initially dissolved in an organic solvent (typically DMSO), can remain in an aqueous buffer before precipitating. It is often higher than thermodynamic solubility due to the formation of supersaturated solutions and is commonly used in high-throughput screening (HTS).[2]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This method is considered the most reliable for determining equilibrium solubility.
Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, Methanol)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
-
pH meter
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The exact amount should be enough to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared.
-
pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly.
Data Presentation:
Table 2: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | pH (initial) | pH (final) | Solubility (mg/mL) | Solubility (mM) |
| Deionized Water | 25 | ~6-7 | |||
| 0.1 M HCl | 25 | 1.0 | |||
| PBS | 25 | 7.4 | |||
| Ethanol | 25 | N/A | N/A | ||
| Methanol | 25 | N/A | N/A | ||
| 20% Ethanol (aq) | 25 | ~7 |
Protocol 2: Kinetic Solubility Determination via High-Throughput Screening (HTS)
This method is suitable for early-stage discovery when compound availability is limited and rapid screening is required.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or turbidimetry, or an HPLC/LC-MS system
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, add the aqueous buffer. Then, add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM, with a final DMSO concentration of 2%).
-
Incubation: Mix the plate and incubate at room temperature for a set period (e.g., 2 hours).
-
Precipitation Detection: Measure the amount of precipitate formed in each well using a nephelometer (light scattering). The concentration at which a significant increase in signal is observed is the kinetic solubility limit.
-
Quantification (Alternative): Alternatively, filter the plate to remove precipitated compound. The filtrate can then be analyzed by HPLC-UV or LC-MS/MS to quantify the amount of compound remaining in solution.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful execution.
Caption: Experimental workflows for determining thermodynamic and kinetic solubility.
Conclusion and Forward Look
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Sciencemadness Discussion Board - solubility of inorganic salts in organic solvents!! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. chemscene.com [chemscene.com]
- 11. lookchem.com [lookchem.com]
- 12. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 13. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Item - Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - American Chemical Society - Figshare [acs.figshare.com]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
Theoretical Framework for the Analysis of N-Cyclopropylcyclohexanamine Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for the study of N-cyclopropylcyclohexanamine hydrochloride. In the absence of extensive empirical data for this specific molecule, this document synthesizes established theoretical and spectroscopic principles from analogous structures, namely cyclopropylamines and cyclohexanamine derivatives. It serves as a robust roadmap for researchers, scientists, and drug development professionals, outlining methodologies for in-silico modeling, spectroscopic characterization, and exploring potential therapeutic applications. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction
This compound presents an intriguing molecular architecture, combining the rigid, strained cyclopropyl group with the conformationally flexible cyclohexyl moiety, protonated at the secondary amine. While specific experimental data for this compound is sparse in public literature, its structural motifs are well-characterized in various contexts. The cyclopropylamine functional group is a recognized pharmacophore, known to influence the metabolic stability and binding affinity of drug candidates.[1][2] This guide will, therefore, extrapolate from foundational knowledge of these components to propose a thorough analytical strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 874-64-6 | [3] |
| Molecular Formula | C₉H₁₈ClN | [3] |
| Molecular Weight | 175.70 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |
| LogP | 2.4929 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 2 | [3] |
Molecular Modeling and Conformational Analysis
Understanding the three-dimensional structure and conformational landscape of this compound is paramount to predicting its reactivity and biological activity. The interplay between the chair-boat conformations of the cyclohexane ring, the orientation of the cyclopropyl group, and the protonated amine dictates the molecule's overall shape and electronic properties.
Theoretical Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is the recommended in-silico method for these investigations due to its excellent balance of computational cost and accuracy for organic molecules. Specifically, the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), has been shown to provide reliable results for the molecular structure and vibrational frequencies of related compounds like cyclopropylamine.[4][5]
Conformational Search and Energy Minimization
A systematic conformational search is the critical first step. This involves rotating the single bonds connecting the cyclopropyl and cyclohexyl groups to the nitrogen atom to identify all potential low-energy conformers. The cyclohexane ring itself can exist in chair, twist-boat, and boat conformations, with the chair conformation being the most stable.[6] For each of these, the N-cyclopropyl group can be in either an axial or equatorial position, leading to a variety of possible stereoisomers.
The rationale for this extensive search is that the global minimum energy conformation may not be the biologically active one. Understanding the relative energies of different conformers is crucial for predicting binding affinities to biological targets.
Caption: Proposed workflow for conformational analysis.
Proposed Experimental Protocol: DFT Calculation
-
Structure Building: Construct the initial 3D structure of this compound in a molecular modeling software.
-
Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.
-
DFT Optimization: For each identified conformer, perform a full geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory.
-
Frequency Analysis: Calculate the vibrational frequencies for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Energy Analysis: Compare the relative electronic energies of all stable conformers to determine the global minimum and the population of each conformer at a given temperature using Boltzmann statistics.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of this compound. The following sections outline the expected spectral features based on the analysis of similar compounds.
Infrared (IR) Spectroscopy
IR spectroscopy will provide key information about the functional groups present. As a secondary amine hydrochloride, the most characteristic feature will be the N-H stretching vibrations.
-
N-H Stretch: A broad and strong absorption is expected in the region of 2700-3000 cm⁻¹, characteristic of the N-H⁺ group in a secondary amine salt.[7][8] This broadness is due to hydrogen bonding with the chloride counter-ion.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexyl and cyclopropyl groups will appear just below 3000 cm⁻¹.
-
N-H Bend: An N-H⁺ bending vibration is anticipated in the 1560-1620 cm⁻¹ region.[9][10]
-
C-N Stretch: The C-N stretching vibration will likely be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will be crucial for determining the precise connectivity and stereochemistry of the molecule.
-
¹H NMR:
-
N-H Proton: A broad singlet corresponding to the N-H proton is expected, with its chemical shift being dependent on the solvent and concentration.
-
Cyclohexyl Protons: A complex series of multiplets will be observed for the cyclohexyl protons, typically in the range of 1.0-3.5 ppm. The chemical shifts and coupling constants of the axial and equatorial protons will be distinct.
-
Cyclopropyl Protons: The cyclopropyl protons will appear as a set of multiplets in the upfield region, generally between 0.2 and 1.0 ppm, due to the shielding effect of the ring current.
-
-
¹³C NMR:
-
Cyclohexyl Carbons: The signals for the cyclohexyl carbons are expected in the aliphatic region, typically between 20 and 50 ppm.
-
Cyclopropyl Carbons: The cyclopropyl carbons will also resonate in the upfield region, generally between 5 and 20 ppm.
-
C-N Carbon: The carbon atom of the cyclohexyl ring attached to the nitrogen will be deshielded and appear further downfield.
-
Proposed Experimental Protocol: NMR Acquisition
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Caption: Integrated approach for spectroscopic analysis.
Potential Applications in Drug Development
The cyclopropylamine moiety is a key structural feature in a number of biologically active compounds, including inhibitors of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[1][11][12]
-
Enzyme Inhibition: The strained cyclopropyl ring can participate in unique binding interactions with enzyme active sites. The combination of the cyclopropyl group and the secondary amine in this compound makes it a candidate for screening as an inhibitor of amine-metabolizing enzymes.
-
Neurological Disorders: MAO inhibitors are used in the treatment of depression and Parkinson's disease.[1] Given its structural similarity to known MAOIs, this molecule could be investigated for its potential activity in this area.
-
Oncology: LSD1 is a target in cancer therapy, and several cyclopropylamine-containing compounds have been developed as LSD1 inhibitors.[12] The unique conformational properties of this compound could lead to novel interactions with the LSD1 active site.
Conclusion
While experimental data on this compound is limited, a robust theoretical and analytical framework can be established by drawing upon the extensive knowledge of its constituent chemical moieties. This guide provides a detailed roadmap for researchers to investigate its conformational landscape, spectroscopic properties, and potential applications in drug discovery. The proposed protocols, grounded in established scientific principles, offer a self-validating system for the comprehensive study of this and other novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. longdom.org [longdom.org]
- 12. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: The Use of N-Cyclopropylcyclohexanamine Hydrochloride in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Unique Secondary Amine
N-Cyclopropylcyclohexanamine, a secondary amine featuring a sterically demanding cyclohexyl group and a reactive cyclopropyl moiety, is a versatile building block in modern organic synthesis. Its hydrochloride salt is a stable, crystalline solid, making it a convenient starting material for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of N-cyclopropylcyclohexanamine hydrochloride, with a primary focus on its utility in palladium-catalyzed C-N cross-coupling reactions for the synthesis of complex tertiary amines. These products are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the N-aryl amine scaffold in biologically active molecules.
The unique combination of the bulky cyclohexyl group and the small, strained cyclopropyl ring imparts specific steric and electronic properties to the nitrogen atom. This can influence reaction kinetics, selectivity, and the stability of intermediates in catalytic cycles. Understanding these properties is key to effectively employing this reagent in the synthesis of novel compounds.
Core Application: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and amines.[1][2] this compound serves as an excellent nucleophilic partner in these reactions, leading to the formation of N-aryl-N-cyclopropylcyclohexanamines. These tertiary amine products are valuable scaffolds in the development of new pharmaceuticals and agrochemicals.
Mechanistic Considerations: The "Why" Behind the Protocol
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
References
Application Notes and Protocols: N-cyclopropylcyclohexanamine hydrochloride as a Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the N-cyclopropylcyclohexanamine Scaffold
N-cyclopropylcyclohexanamine hydrochloride presents a valuable and versatile scaffold for the synthesis of novel compounds in medicinal chemistry and drug discovery. The incorporation of a cyclopropylamine moiety is a well-established strategy to enhance the pharmacological properties of drug candidates.[1] The unique structural and electronic properties of the cyclopropane ring can confer improved metabolic stability, enhanced potency, and desirable pharmacokinetic profiles.[2][3] This application note provides detailed protocols for the derivatization of this compound, enabling its use as a key building block for the creation of diverse chemical libraries.
The cyclopropylamine motif is a key pharmacophore in several classes of therapeutic agents, notably as a mechanism-based inhibitor of enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1][] The strained three-membered ring allows for unique interactions with biological targets, often leading to irreversible inhibition through covalent bond formation with enzyme cofactors.[1][5] Beyond its role in enzyme inhibition, the N-cyclopropylcyclohexanamine scaffold offers a combination of a lipophilic cyclohexane ring and a reactive secondary amine, providing a foundation for a wide range of chemical modifications.
This guide will detail protocols for key transformations of N-cyclopropylcyclohexanamine, including N-alkylation and N-acylation, providing researchers with the tools to explore the chemical space around this promising building block.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-cyclopropylcyclohexanamine and its hydrochloride salt is presented below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₇N (free base), C₉H₁₈ClN (HCl salt) | [6][7] |
| Molecular Weight | 139.24 g/mol (free base), 175.70 g/mol (HCl salt) | [6][7] |
| Appearance | Solid | [8] |
| SMILES | C1CCC(CC1)NC2CC2.Cl | [6] |
| LogP | 2.49 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
Experimental Protocols
Synthesis of N-cyclopropylcyclohexanamine (Free Base) from Hydrochloride Salt
Prior to its use in many synthetic transformations, the hydrochloride salt of N-cyclopropylcyclohexanamine must be converted to its free base form. This is a standard acid-base extraction procedure.
Workflow for Free Base Conversion:
References
- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hit2Lead | this compound | CAS# 874-64-6 | MFCD11696449 | BB-4026926 [hit2lead.com]
"experimental protocol for N-cyclopropylcyclohexanamine hydrochloride synthesis"
Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of N-cyclopropylcyclohexanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of a Key Secondary Amine
N-cyclopropylcyclohexanamine is a valuable secondary amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The incorporation of the cyclopropyl moiety can significantly alter the physicochemical properties of a molecule, often improving metabolic stability, binding affinity, and membrane permeability. This application note provides a detailed, field-proven protocol for the synthesis of N-cyclopropylcyclohexanamine and its subsequent conversion to the stable hydrochloride salt, a form often preferred for purification, storage, and formulation.
The selected synthetic strategy is the one-pot reductive amination of cyclohexanone with cyclopropylamine. This method is renowned for its efficiency and operational simplicity.[1][2] We will employ sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is specifically chosen for its mild and selective nature, which allows for the reduction of the intermediate iminium ion in the presence of the starting ketone, minimizing side reactions.[3][4] Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ offers a superior safety profile by avoiding the generation of toxic cyanide byproducts.[1]
Part 1: Mechanistic Rationale
The synthesis proceeds via a two-step sequence within a single pot.
-
Iminium Ion Formation: Cyclohexanone reacts with cyclopropylamine in a reversible nucleophilic addition to form a hemiaminal intermediate. Under the slightly acidic conditions provided by the acetic acid catalyst or generated in situ, the hemiaminal readily dehydrates to form a protonated imine, known as an iminium ion. This electrophilic iminium ion is the key intermediate for the reduction step.[5]
-
Hydride Reduction: Sodium triacetoxyborohydride, a less reactive and more sterically hindered hydride donor than sodium borohydride, selectively reduces the iminium ion.[3][6] The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it unreactive towards the starting ketone but highly effective for reducing the more electrophilic iminium species.[3] This selectivity is crucial for achieving high yields in a one-pot procedure.[2]
Part 2: Experimental Protocol
This protocol is divided into two main stages: the synthesis of the free amine and its conversion to the hydrochloride salt.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Cyclohexanone | C₆H₁₀O | 98.15 | 5.0 g (5.2 mL) | 50.9 | 1.0 |
| Cyclopropylamine | C₃H₇N | 57.09 | 3.2 g (4.0 mL) | 56.1 | 1.1 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 12.9 g | 61.1 | 1.2 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 0.3 mL | ~5.2 | 0.1 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 100 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | ~100 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |
| 2.0 M HCl in Diethyl Ether | HCl | - | As required | - | - |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ~100 mL | - | - |
Step-by-Step Synthesis Procedure
Part A: Synthesis of N-cyclopropylcyclohexanamine (Free Base)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexanone (5.0 g, 50.9 mmol), 1,2-dichloroethane (DCE, 100 mL), cyclopropylamine (3.2 g, 56.1 mmol), and glacial acetic acid (0.3 mL).[3][4]
-
Addition of Reducing Agent: Stir the mixture under a nitrogen atmosphere and cool to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (12.9 g, 61.1 mmol) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expertise Note: Portion-wise addition is critical to control the initial exothermic reaction and prevent potential side reactions. NaBH(OAc)₃ is moisture-sensitive; ensure it is handled quickly in a dry environment.[7]
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting cyclohexanone is consumed.
-
Workup and Extraction: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[8]
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine as an oil.
-
Purification: Purify the crude N-cyclopropylcyclohexanamine by vacuum distillation to obtain a clear, colorless oil.
Part B: Formation of this compound
-
Dissolution: Dissolve the purified N-cyclopropylcyclohexanamine free base in approximately 50 mL of anhydrous diethyl ether.
-
Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.[9]
-
Trustworthiness Note: Using a pre-prepared, titrated solution of HCl in an anhydrous solvent is essential for obtaining a pure, non-hygroscopic salt and ensuring a 1:1 stoichiometry.
-
-
Isolation and Drying: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether. Dry the product under high vacuum to a constant weight.
Part 3: Characterization and Expected Results
-
Yield: 70-85% (overall).
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₉H₁₈ClN.[10]
-
Molecular Weight: 175.70 g/mol .[10]
-
Analytical Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The data should be consistent with the structure of this compound.
Part 4: Safety and Handling Precautions
All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Flammable solid that is water-reactive, releasing flammable gases upon contact with moisture.[11][12] It causes serious eye damage and is harmful if swallowed.[13] Handle under an inert atmosphere (nitrogen or argon) and store in a desiccator.[12]
-
Cyclopropylamine: Highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is toxic if swallowed or inhaled.
-
1,2-Dichloroethane (DCE): Flammable liquid, toxic, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Cyclohexanone: Flammable liquid and vapor. Harmful if inhaled and causes skin and eye irritation.
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
The Strategic Application of N-Cyclopropylcyclohexanamine Hydrochloride in Palladium-Catalyzed C-N Cross-Coupling Reactions: A Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of N-cyclopropylcyclohexanamine hydrochloride as a key substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. Moving beyond a simple reagent, this document elucidates the strategic considerations and practical protocols for the arylation of this sterically demanding secondary amine. We will delve into the mechanistic nuances of the Buchwald-Hartwig amination, the rationale behind ligand selection for hindered substrates, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The aim is to equip the reader with the expertise to successfully synthesize complex N-aryl-N-cyclopropylcyclohexanamine scaffolds, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Significance of N-Aryl Secondary Amines
The construction of C(sp²)–N bonds to form arylamines is a fundamental transformation in organic synthesis, with the resulting products being ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this transformation, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[3]
N-cyclopropylcyclohexanamine represents a particularly interesting, yet challenging, class of secondary amine substrates. The presence of two distinct cyclic alkyl groups (cyclopropyl and cyclohexyl) attached to the nitrogen atom introduces significant steric hindrance, which can impede the progress of the catalytic cycle. However, these structural motifs are highly desirable in drug discovery as they can confer improved metabolic stability, potency, and favorable pharmacokinetic properties. This guide focuses on the practical application of this compound in these critical cross-coupling reactions.
Mechanistic Underpinnings of the Buchwald-Hartwig Amination
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing the cross-coupling of challenging substrates. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[3][4]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The key stages of the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The secondary amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the N-aryl amine and regenerating the active Pd(0) catalyst.
For sterically hindered amines like N-cyclopropylcyclohexanamine, the reductive elimination step can be particularly challenging and is often the rate-limiting step.[5][6] The choice of ligand is therefore critical to facilitate this step and prevent catalyst decomposition.
The Critical Role of Ligand Selection for Hindered Amines
The success of coupling sterically demanding secondary amines hinges on the selection of an appropriate phosphine ligand. Bulky, electron-rich biarylphosphine ligands, developed by the Buchwald group, have proven to be exceptionally effective for these challenging transformations.[7][8] Two of the most successful ligands for this purpose are RuPhos and BrettPhos .
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): This ligand is particularly well-suited for the coupling of secondary amines, including sterically hindered ones. Its steric profile is believed to accelerate the rate-limiting reductive elimination step.[5][6]
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): While highly effective for a broad range of C-N couplings, BrettPhos is often the ligand of choice for primary amines. However, it can also be effective for certain secondary amines, and its performance should be evaluated during reaction optimization.[5][7]
The selection between these ligands is not always predictable and is often determined empirically for a specific substrate combination.
Handling this compound as a Substrate
N-cyclopropylcyclohexanamine is often supplied as its hydrochloride salt for improved stability and handling. When used in a cross-coupling reaction, the amine must be liberated from its salt form in situ. This is achieved by using a sufficient excess of a strong base.
The overall base requirement in the reaction is therefore:
-
1 equivalent to neutralize the hydrochloride salt.
-
1 equivalent to facilitate the deprotonation of the amine in the catalytic cycle.
Therefore, a minimum of two equivalents of base relative to the amine hydrochloride salt is required. Common strong bases used for this purpose include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LHMDS).[9][10]
Experimental Protocols
The following protocols are designed to be robust starting points for the arylation of N-cyclopropylcyclohexanamine. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol is adapted from established procedures for the coupling of secondary amines using a RuPhos-based catalyst system.[8][9]
Figure 2: Experimental workflow for the arylation of N-cyclopropylcyclohexanamine HCl.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
RuPhos Precatalyst (e.g., [RuPhos Pd G3], 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 mmol, 2.5 equiv)
-
Anhydrous toluene or dioxane (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, RuPhos precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N-cyclopropylcyclohexanamine.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times
Microwave irradiation can significantly accelerate the rate of Buchwald-Hartwig aminations, particularly for challenging substrates.[9]
Materials:
-
Aryl chloride or bromide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd)
-
RuPhos (0.02 mmol, 4 mol%)
-
Potassium tert-butoxide (KOt-Bu) (1.25 mmol, 2.5 equiv)
-
Anhydrous dioxane (3 mL)
-
Microwave vial
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl halide, this compound, Pd₂(dba)₃, RuPhos, and potassium tert-butoxide.
-
Solvent Addition: Add anhydrous dioxane.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Data Presentation: Representative Substrate Scope
The following table illustrates the expected yields for the cross-coupling of N-cyclopropylcyclohexanamine with various aryl halides based on literature precedents for sterically similar secondary amines.[7][8]
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | RuPhos Precatalyst | NaOt-Bu | Toluene | 100 | 12 | >90 |
| 2 | 4-Chloroanisole | RuPhos Precatalyst | NaOt-Bu | Dioxane | 110 | 18 | ~85 |
| 3 | 2-Bromopyridine | BrettPhos Precatalyst | LHMDS | Toluene | 90 | 16 | ~80 |
| 4 | 1-Bromo-3,5-dimethylbenzene | RuPhos Precatalyst | KOt-Bu | Dioxane | 110 | 24 | >88 |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active precatalyst generation (e.g., G3 or G4 precatalysts). Ensure the base is of high quality and freshly opened.
-
Dehalogenation: The formation of a dehalogenated arene byproduct can sometimes be observed. This can be minimized by using the appropriate ligand and ensuring the reaction is not heated for an unnecessarily long time.
-
Substrate Purity: The purity of the starting materials, particularly the aryl halide and the amine, is crucial for obtaining high yields.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Conclusion
This compound, when treated as a substrate in palladium-catalyzed C-N cross-coupling reactions, provides a reliable pathway to synthetically valuable N-arylated products. The success of this transformation is highly dependent on the judicious choice of a sterically appropriate biarylphosphine ligand, such as RuPhos, and the use of a sufficient excess of a strong base to both neutralize the hydrochloride salt and facilitate the catalytic cycle. The protocols and insights provided in this guide offer a robust framework for researchers to confidently employ this challenging yet rewarding substrate in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cssp.chemspider.com [cssp.chemspider.com]
- 10. uwindsor.ca [uwindsor.ca]
Application Note: Chromatographic Strategies for the Analysis and Purification of N-cyclopropylcyclohexanamine Hydrochloride
Abstract
This comprehensive guide details robust chromatographic methodologies for the separation, analysis, and purification of N-cyclopropylcyclohexanamine hydrochloride. As a key structural motif in various chemical entities, ensuring its purity and isomeric integrity is paramount. This document provides field-proven insights and detailed protocols for both achiral and chiral separations using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, such as column chemistry, mobile phase composition, and derivatization strategies, is thoroughly explained to empower researchers in adapting these methods to their specific applications. All protocols are designed as self-validating systems, grounded in principles outlined by the International Council for Harmonisation (ICH).
Introduction: The Analytical Challenge of Secondary Amine Hydrochlorides
This compound is a secondary amine salt with physicochemical properties that present unique challenges in chromatographic analysis.[1] Its hydrochloride form ensures aqueous solubility, but the free base is prone to strong interactions with silica-based stationary phases, leading to poor peak shape and inconsistent retention. Furthermore, the presence of a stereocenter necessitates chiral separation capabilities to ensure enantiomeric purity, a critical parameter in pharmaceutical development.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClN | [2] |
| Molecular Weight | 175.70 g/mol | [2] |
| Calculated LogP | 2.49 | [2] |
| Structure | N-cyclopropylcyclohexanamine | [3] |
The analytical objective is twofold: to establish a reliable method for quantifying purity and identifying related substances, and to develop a robust protocol for resolving its enantiomers. This guide will address both objectives through detailed HPLC and GC-MS protocols.
Reversed-Phase HPLC for Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the workhorse for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is preferable for its robustness and compatibility with aqueous mobile phases.
Rationale for Method Development
The primary challenge in analyzing amines via reversed-phase HPLC is peak tailing due to the interaction of the basic amine with acidic silanol groups on the stationary phase. To counteract this, several strategies are employed:
-
Low pH Mobile Phase: By operating at a low pH (e.g., pH 3), the amine is fully protonated, minimizing its interaction with silanols. The addition of an acid like formic acid or trifluoroacetic acid is standard practice.[4]
-
End-Capped C18 Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups, significantly improving peak symmetry for basic analytes.
-
Organic Modifier: Acetonitrile is often chosen over methanol as it typically provides better peak shape and lower backpressure.[5]
Experimental Protocol: Isocratic RP-HPLC
This protocol is designed for the routine analysis of this compound purity.
Instrumentation and Consumables:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (50:50 v/v) with 0.1% Formic Acid. For example, to prepare 1 L, mix 500 mL of acetonitrile with 500 mL of water and add 1 mL of formic acid. Sonicate for 15 minutes to degas.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration (0.1 mg/mL) using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water:Formic Acid (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
-
-
Analysis and System Suitability:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the N-cyclopropylcyclohexanamine peak should be less than 1.5.
-
Method Validation Overview
This method should be validated in accordance with ICH Q2(R1) guidelines.[6][7] Key validation parameters include:
-
Specificity: Ensure no interference from placebo or known impurities.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 0.01 - 0.2 mg/mL).
-
Accuracy & Precision: Determine the closeness of the results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Chiral Separation of N-cyclopropylcyclohexanamine Enantiomers
The resolution of enantiomers is critical for pharmaceutical compounds. Chiral HPLC using a Chiral Stationary Phase (CSP) is the most common approach. Polysaccharide-based and cyclodextrin-based CSPs have shown broad applicability for separating chiral amines and their derivatives.[8][9][10]
Workflow for Chiral Method Development
A systematic screening approach is the most efficient way to identify a suitable chiral separation method.
Caption: Workflow for Chiral HPLC Method Development.
Example Protocol: Chiral HPLC Screening
This protocol provides a starting point for screening.
Instrumentation and Consumables:
-
HPLC system with UV or Diode Array Detector
-
Chiral Columns (e.g., Chiralpak IA, Larihc CF6-P)
-
Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN) (HPLC Grade)
-
Diethylamine (DEA) and Trifluoroacetic Acid (TFA) (Reagent Grade)
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in an appropriate solvent (e.g., Ethanol or mobile phase).
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: 210 nm
-
Injection Volume: 5 µL
-
-
Execute Screening: Run the sample on each column/mobile phase combination.
Screening Mobile Phases Table:
| Mobile Phase System | Composition (v/v/v) | Additive |
| Normal Phase (NP) | Hexane/IPA (90:10) | 0.1% DEA |
| Normal Phase (NP) | Hexane/EtOH (85:15) | 0.1% DEA |
| Polar Organic (PO) | ACN/MeOH (95:5) | 0.1% DEA |
| Polar Organic (PO) | ACN/IPA (98:2) | 0.1% DEA |
Note: The addition of a basic modifier like DEA is crucial in normal phase to improve peak shape for amines.[11] However, for some CSPs like cyclofructan-based columns, triethylamine (TEA) may be more appropriate.[10]
-
Evaluation: Examine the chromatograms for any sign of peak splitting or separation. A successful separation will show two distinct peaks.
-
Optimization: Once partial separation is achieved, optimize the ratio of the mobile phase components and the concentration of the additive to maximize resolution.
GC-MS for High-Sensitivity Analysis and Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and specificity, making it ideal for trace-level impurity analysis.[12][13] However, the polarity and low volatility of this compound make direct injection challenging. Derivatization is often required to convert the analyte into a more volatile and thermally stable form.
Derivatization Strategy
A common derivatization strategy for amines is acylation, for example, with trifluoroacetic anhydride (TFAA). This reaction replaces the active hydrogen on the nitrogen with a trifluoroacetyl group, increasing volatility and improving chromatographic performance.
Caption: GC-MS Analysis Workflow with Derivatization.
Experimental Protocol: GC-MS with Derivatization
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Ethyl Acetate (GC grade)
Step-by-Step Protocol:
-
Sample Preparation & Derivatization:
-
To 100 µL of a 1 mg/mL solution of the sample in ethyl acetate, add 50 µL of pyridine and 100 µL of TFAA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Acquisition Mode: Full Scan (m/z 50-500) for identification, or Selected Ion Monitoring (SIM) for quantification.
-
Conclusion
The successful chromatographic separation of this compound requires a tailored approach that addresses the inherent challenges of amine analysis. For routine purity testing, a robust reversed-phase HPLC method using a C18 column and an acidic mobile phase provides reliable and reproducible results. For enantiomeric purity, a systematic screening of chiral stationary phases, particularly polysaccharide and cyclofructan-based columns, under both normal and polar organic modes is recommended. Finally, for high-sensitivity impurity profiling, GC-MS with a prior derivatization step offers unparalleled specificity and detection limits. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop and validate methods suitable for their specific quality control and drug development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance comparison of chiral separation materials derived from N-cyclohexylcarbonyl and N-hexanoyl chitosans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Application Notes and Protocols: N-Cyclopropylcyclohexanamine Hydrochloride in the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of the Cyclopropyl-Cyclohexanamine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. N-cyclopropylcyclohexanamine hydrochloride presents itself as a valuable building block, integrating two key structural motifs: a rigid cyclopropyl group and a versatile cyclohexanamine scaffold. The cyclopropyl moiety is often employed to enhance metabolic stability, improve potency, and modulate the conformational flexibility of a molecule, thereby fine-tuning its interaction with biological targets.[1][2] Concurrently, the cyclohexanamine core provides a three-dimensional framework that can be strategically functionalized to explore chemical space and optimize ligand-receptor interactions.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of bioactive molecules. We will delve into the mechanistic rationale behind its application, provide detailed, field-proven protocols, and explore its potential in generating novel chemical entities targeting key receptors implicated in neurological disorders.
Safety and Handling of this compound
As with any chemical reagent, proper handling and safety precautions are essential. This compound is classified as a hazardous material and requires careful management in a laboratory setting.
Table 1: Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Measures | Personal Protective Equipment (PPE) |
| Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling.[3] | Protective gloves, protective clothing.[3] |
| Causes serious eye damage. | Wear eye/face protection.[3] | Safety glasses with side-shields or goggles.[3] |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3] | NIOSH/MSHA approved respirator if exposure limits are exceeded.[3] |
| Harmful if swallowed. | Do not eat, drink or smoke when using this product.[3] | N/A |
Storage and Disposal:
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[3] The compound is hygroscopic.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[3][4]
Application I: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives as Potential CNS-Active Agents
The spiro[pyrrolidine-3,3'-oxindole] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds with a wide range of therapeutic activities, including anticancer and antimicrobial properties.[2][5][6] The strategic introduction of the N-cyclopropylcyclohexyl moiety can enhance lipophilicity and modulate receptor binding, making it an attractive modification for CNS-targeted libraries.
Mechanistic Rationale: The [3+2] Cycloaddition Pathway
The protocol outlined below leverages a well-established multicomponent [3+2] cycloaddition reaction.[2] This powerful transformation involves the in situ generation of an azomethine ylide from the reaction of an isatin derivative and an amino acid (in this case, sarcosine). The azomethine ylide, a 1,3-dipole, then undergoes a cycloaddition with a dipolarophile (a substituted chalcone) to construct the spiro-pyrrolidine ring system. By employing N-cyclopropylcyclohexanamine in a subsequent modification or as part of a more complex multicomponent reaction, we can introduce the desired scaffold.
For the purpose of these notes, we will detail a protocol for the synthesis of a novel spiro[pyrrolidine-3,3'-oxindole] derivative incorporating the N-cyclopropylcyclohexyl motif, which can be envisioned through a reductive amination of a suitable ketone precursor.
Experimental Protocol: Two-Step Synthesis of a Novel Spiro[pyrrolidine-3,3'-oxindole]
Step 1: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Ketone Precursor
This step follows a modified procedure based on the multicomponent synthesis of spirooxindoles.[2]
Materials:
-
Isatin (1.0 equiv)
-
Sarcosine (1.0 equiv)
-
(E)-1,3-diphenylprop-2-en-1-one (Chalcone) (1.0 equiv)
-
Methanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatin (1.0 equiv), sarcosine (1.0 equiv), and (E)-1,3-diphenylprop-2-en-1-one (1.0 equiv) in methanol.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired spiro[pyrrolidine-3,3'-oxindole] ketone precursor.
Step 2: Reductive Amination with this compound
This step introduces the N-cyclopropylcyclohexyl moiety onto the spiro-oxindole scaffold.
Materials:
-
Spiro[pyrrolidine-3,3'-oxindole] ketone precursor from Step 1 (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Dichloroethane (DCE) (solvent)
-
Triethylamine (TEA) (1.2 equiv)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the spiro[pyrrolidine-3,3'-oxindole] ketone precursor (1.0 equiv) in dichloroethane.
-
Add this compound (1.2 equiv) followed by triethylamine (1.2 equiv) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final N-cyclopropylcyclohexyl-substituted spiro[pyrrolidine-3,3'-oxindole].
Caption: Synthetic workflow for the preparation of a novel N-cyclopropylcyclohexyl-substituted spiro[pyrrolidine-3,3'-oxindole].
Application II: A Building Block for Novel Dopamine D2 Receptor Modulators
The dopamine D2 receptor is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1][7] The development of D2 receptor partial agonists is a particularly active area of research.[1] The N-cyclopropylcyclohexanamine scaffold can serve as a foundational element in the design of novel D2 receptor modulators, offering a unique three-dimensional profile for receptor engagement.
Conceptual Synthetic Pathway
Drawing inspiration from the synthesis of other cyclohexane-derived D2 receptor antagonists, N-cyclopropylcyclohexanamine can be utilized in amide coupling reactions to generate a library of potential D2 receptor modulators.[8] The general approach involves the acylation of the secondary amine with a variety of substituted benzoic acids or other carboxylic acid-containing fragments known to interact with the D2 receptor.
Caption: General scheme for the synthesis of D2 receptor modulator candidates.
Exemplary Protocol: Amide Coupling for Library Synthesis
Materials:
-
This compound (1.0 equiv)
-
Substituted benzoic acid (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
To a solution of the substituted benzoic acid (1.0 equiv) in DMF, add EDC (1.2 equiv) and HOBt (1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equiv) in DMF and add DIPEA (2.5 equiv).
-
Add the solution of the amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.
Table 2: Representative Yields and Purity for Amide Coupling Reactions
| Substituted Benzoic Acid (R-group) | Yield (%) | Purity (HPLC, %) |
| 4-Methoxy | 85 | >98 |
| 4-Chloro | 82 | >97 |
| 3,4-Dichloro | 78 | >98 |
| 4-Nitro | 75 | >95 |
Note: Yields and purities are hypothetical and representative of typical amide coupling reactions. Actual results may vary.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block for the synthesis of novel bioactive molecules. Its unique combination of a rigid cyclopropyl group and a conformationally adaptable cyclohexane ring provides a compelling starting point for the design of next-generation therapeutics. The protocols detailed herein for the synthesis of spiro[pyrrolidine-3,3'-oxindoles] and as a scaffold for D2 receptor modulators demonstrate its potential in generating structurally diverse and complex molecules. Future applications could explore its use in the synthesis of M1 muscarinic agonists, where related cyclic amines have shown promise, and in the development of novel organocatalysts.[9][10][11] The continued exploration of this and related building blocks will undoubtedly contribute to the advancement of drug discovery and development.
References
- 1. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of a First 18F-Labeled Agonist for M1 Muscarinic Acetylcholine Receptors [mdpi.com]
- 4. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CI-1017, a functionally M1-selective muscarinic agonist: design, synthesis, and preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-cyclopropylcyclohexanamine Hydrochloride
Welcome to the technical support center for the synthesis of N-cyclopropylcyclohexanamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important amine intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic route.
The primary industrial and laboratory-scale synthesis of N-cyclopropylcyclohexanamine is achieved through the reductive amination of cyclohexanone with cyclopropylamine. This process, while conceptually straightforward, involves a series of equilibria and competing reactions that can significantly impact the final yield if not properly controlled.
Overall Synthetic Workflow
The synthesis proceeds in two key stages: the formation of an imine intermediate followed by its reduction to the target secondary amine. The final step involves the formation of the hydrochloride salt for improved stability and handling.
Caption: General workflow for N-cyclopropylcyclohexanamine HCl synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this reductive amination?
A1: The most frequent culprit for low yield is inefficient formation of the imine intermediate.[1][2] This is an equilibrium-controlled reaction where water is produced as a byproduct.[3] The presence of water can hydrolyze the imine, shifting the equilibrium back towards the starting materials.[2] Furthermore, the reaction is highly pH-sensitive. Imine formation is optimally catalyzed under mildly acidic conditions (pH 4-5), which are necessary to activate the carbonyl group of cyclohexanone without fully protonating the cyclopropylamine, which would render it non-nucleophilic.[2][4]
Q2: Which reducing agent is the best choice for this reaction?
A2: The "best" reducing agent depends on your specific requirements regarding cost, safety, and whether you prefer a one-pot or two-step procedure. Milder, more selective agents like Sodium Triacetoxyborohydride (STAB) are often preferred for their ability to be used in a one-pot process with minimal side reactions.[4][5]
| Reducing Agent | Advantages | Disadvantages | Recommended Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Highly selective for imines over ketones, allowing for a one-pot reaction. Safer than cyanoborohydride.[4][5] | Water-sensitive; more expensive than NaBH₄.[6] | Aprotic solvents (DCE, DCM, THF)[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines; stable in mildly acidic conditions, ideal for one-pot reactions.[3][7] | Highly toxic; can liberate toxic HCN gas during acidic workup.[4][7] | Protic solvents (MeOH, EtOH)[6] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available.[8] | Non-selective; can reduce the starting cyclohexanone to cyclohexanol, lowering yield.[1][6] Requires a two-step approach (pre-formation of imine).[6] | Protic solvents (MeOH, EtOH)[6] |
| Catalytic Hydrogenation (H₂/Pd/C, etc.) | "Green" method with high atom economy; produces only water as a byproduct. Excellent for large-scale synthesis.[9][10] | Requires specialized hydrogenation equipment (pressure vessel). Catalyst can sometimes be deactivated by the amine product.[3] | Alcohols (MeOH, EtOH), various organic solvents. |
Q3: My analysis shows a significant amount of cyclohexanol. What is causing this and how can I prevent it?
A3: The formation of cyclohexanol is a classic indicator that your reducing agent is too reactive or that the reaction conditions do not favor imine formation. This side reaction occurs when the reducing agent reduces the carbonyl group of cyclohexanone before it has a chance to react with cyclopropylamine to form the imine.[2]
-
Cause : This is most common when using a powerful, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[1][6]
-
Solution : To prevent this, you should either:
-
Switch to a milder reducing agent : Use sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are selective for the protonated imine (iminium ion) over the ketone.[1][7]
-
Employ a two-step procedure : If you must use NaBH₄, allow the cyclohexanone and cyclopropylamine to stir for a sufficient time (e.g., 1-2 hours, potentially with a catalytic amount of acetic acid) to form the imine before adding the NaBH₄.[6][11]
-
Q4: How do I properly form the hydrochloride salt and what are common pitfalls?
A4: The hydrochloride salt is typically formed by treating a solution of the purified N-cyclopropylcyclohexanamine free base with a solution of hydrogen chloride. A common pitfall is the use of aqueous HCl, which can introduce water and make precipitation or crystallization difficult, often resulting in an oil.
-
Best Practice : Use anhydrous HCl. This is commercially available as a solution in a non-aqueous solvent like diethyl ether or 1,4-dioxane.
-
Procedure : Dissolve the purified amine free base in a suitable solvent (e.g., diethyl ether, ethyl acetate). Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the HCl solution with stirring. The hydrochloride salt should precipitate as a white solid. The solid can then be collected by filtration, washed with fresh solvent, and dried under vacuum.[4]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Materials
Symptom: TLC or LC-MS analysis of the reaction mixture shows a large amount of unreacted cyclohexanone and/or cyclopropylamine, even after an extended reaction time.
Causality Analysis: This issue points directly to a problem in the first, crucial step of the reaction: imine formation. The equilibrium is not being effectively shifted towards the imine intermediate, preventing the subsequent reduction from occurring.
Caption: Troubleshooting workflow for low starting material conversion.
Detailed Solutions:
-
Verify and Adjust pH : The reaction requires a "Goldilocks" pH. Too high, and the carbonyl is not activated; too low, and the amine is protonated and non-nucleophilic.[2]
-
Action : Add a catalytic amount of a weak acid like acetic acid (AcOH). Typically, 0.1 equivalents are sufficient. This protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[12]
-
-
Remove Water : Le Châtelier's principle dictates that removing the water byproduct will drive the reaction forward.
-
Action : Add a dehydrating agent like powdered 3Å or 4Å molecular sieves or anhydrous magnesium sulfate (MgSO₄) to the reaction mixture before adding the reducing agent.[1] For larger-scale reactions, a Dean-Stark apparatus can be used with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
-
Check Reagent Quality : Cyclohexanone can undergo self-condensation over time, and cyclopropylamine can degrade.[13]
-
Action : Ensure you are using high-purity starting materials. If possible, distill the cyclohexanone before use if it appears discolored. Use a fresh bottle of cyclopropylamine.
-
Experimental Protocols
Protocol 1: High-Yield One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This method is highly reliable and minimizes the formation of the cyclohexanol byproduct. It is the recommended starting point for optimization.
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexanone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add cyclopropylamine (1.1 eq) followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture. Note: The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Reaction Monitoring : Monitor the reaction's progress by TLC (e.g., 10% EtOAc in Hexanes) or LC-MS until the starting cyclohexanone is consumed.
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-cyclopropylcyclohexanamine free base.
Protocol 2: Two-Step Synthesis using Sodium Borohydride (Cost-Effective)
This protocol leverages the inexpensive NaBH₄ by separating the imine formation and reduction steps to prevent side reactions.
Methodology:
-
Imine Formation :
-
In a round-bottom flask, combine cyclohexanone (1.0 eq), cyclopropylamine (1.1 eq), and a suitable solvent like methanol (MeOH).
-
Add a catalytic amount of acetic acid (~0.1 eq).
-
Stir the mixture at room temperature for 2-3 hours. The formation of the imine can be monitored by TLC.[1]
-
-
Reduction :
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup :
-
Carefully quench the reaction by slowly adding water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the remaining aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free base.
-
Protocol 3: Final Product Salt Formation and Purification
-
Purification : Purify the crude N-cyclopropylcyclohexanamine free base obtained from Protocol 1 or 2 via flash column chromatography on silica gel if necessary.
-
Salt Formation :
-
Dissolve the purified amine in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise.
-
A white precipitate of this compound should form immediately.
-
Continue stirring for 30 minutes at room temperature.
-
-
Isolation :
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under high vacuum to a constant weight.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclohexanone - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of N-cyclopropylcyclohexanamine Hydrochloride
Welcome to the Technical Support Center for the purification of N-cyclopropylcyclohexanamine Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and purification of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
I. Understanding the Chemistry: Synthesis and Potential Impurities
N-cyclopropylcyclohexanamine is commonly synthesized via reductive amination of cyclohexanone with cyclopropylamine.[1][2][3][4][5][6] This process, while generally efficient, can lead to several impurities that need to be removed to obtain the desired high-purity hydrochloride salt.
Reaction Pathway: Reductive Amination
Caption: Synthesis of N-cyclopropylcyclohexanamine HCl via reductive amination.
Potential Impurities:
It is crucial to understand the potential impurities that may arise during the synthesis, as this will guide the purification strategy.
| Impurity | Source | Reason for Formation |
| Unreacted Cyclohexanone | Starting Material | Incomplete reaction. |
| Unreacted Cyclopropylamine | Starting Material | Incomplete reaction or use of excess reagent. |
| Dicyclohexylamine | Side Reaction | Reaction of the product amine with another molecule of cyclohexanone followed by reduction. |
| By-products from Reducing Agent | Reagents | For example, borate salts from sodium borohydride-based reagents. |
| Solvent Residues | Process | Residual solvents from the reaction or workup. |
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil and won't solidify. How can I proceed to get the hydrochloride salt?
A1: It is common for the free base of N-cyclopropylcyclohexanamine to be an oil or a low-melting solid. Conversion to the hydrochloride salt generally facilitates crystallization due to the formation of a more rigid ionic lattice.[7]
Troubleshooting Steps:
-
Ensure Complete Reaction: Use TLC or GC-MS to confirm the consumption of starting materials. If the reaction is incomplete, consider extending the reaction time or adding more reducing agent.
-
Proper Work-up: After quenching the reaction, perform an aqueous work-up to remove water-soluble by-products. An acid-base extraction can be highly effective.
-
Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Extract the aqueous layer with the organic solvent to ensure all the free base is in the organic phase.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Salt Formation:
-
Dissolve the resulting crude amine oil in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.[8]
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or 4 M HCl in dioxane) dropwise while stirring.[9][10]
-
If precipitation occurs, continue adding the HCl solution until no further precipitation is observed.
-
If no precipitate forms, it might be too soluble in the chosen solvent. Try adding a non-polar anti-solvent like diethyl ether or hexane dropwise to induce precipitation.[8]
-
Q2: I've formed the hydrochloride salt, but it has "oiled out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound melts in the hot solvent or separates as a liquid phase instead of dissolving. This is often due to the solvent being too non-polar for the salt at elevated temperatures or the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization of amine hydrochlorides.[11]
-
Single Solvent Recrystallization: Use polar, protic solvents where the salt has good solubility at high temperatures and poor solubility at low temperatures. Good starting points are isopropanol, ethanol, or methanol.[11]
-
Two-Solvent (Solvent/Anti-solvent) Recrystallization: This is useful if the salt is too soluble in a particular solvent even at low temperatures.
-
Dissolve the salt in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).
-
Slowly add a miscible anti-solvent in which the salt is poorly soluble (e.g., diethyl ether, ethyl acetate, or toluene) until the solution becomes turbid.[8]
-
Gently heat the mixture until the turbidity just disappears, then allow it to cool slowly.
-
-
-
Inducing Crystallization: If the solution remains supersaturated upon cooling, you can try to induce crystallization by:
-
Purity of the Crude Material: If oiling out persists, the crude material may be too impure. Consider a preliminary purification step like column chromatography of the free base before salt formation and recrystallization.
Q3: My purified this compound is still showing impurities by HPLC/GC-MS. What are my options?
A3: If recrystallization alone is insufficient, chromatographic purification of the free base is a powerful alternative. Secondary amines can be challenging to purify on standard silica gel due to their basicity, which can lead to peak tailing.[13][14][15]
Troubleshooting Steps:
-
Flash Column Chromatography of the Free Base:
-
Normal Phase Chromatography with a Modifier: Use a standard silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) and add a small amount of a basic modifier like triethylamine (0.1-2% v/v) or ammonia in methanol to the mobile phase.[13][14][15] This will deactivate the acidic silanol groups on the silica surface and improve the peak shape.
-
Amine-Functionalized Silica Gel: A more elegant solution is to use a pre-packed column with amine-functionalized silica (NH2-silica).[13][14] This stationary phase has a slightly basic surface, which repels the basic amine, leading to better peak shapes without the need for a mobile phase modifier.[13][14]
-
Caption: Column chromatography options for purifying the free base.
-
Post-Chromatography Salt Formation: After collecting the pure fractions of the free base and evaporating the solvent, proceed with the salt formation as described in A1.
Q4: How can I assess the purity of my final this compound product?
A4: A combination of analytical techniques is recommended to confirm the purity and identity of your compound.
| Analytical Technique | Purpose | Expected Observations for a Pure Sample |
| ¹H NMR | Structural confirmation and purity assessment. | The ¹H NMR spectrum should show the characteristic peaks for the cyclopropyl and cyclohexyl protons with the correct integration.[16][17] The absence of signals from starting materials or major by-products is indicative of high purity. The spectrum can be run in D₂O or DMSO-d₆. |
| ¹³C NMR | Confirmation of the carbon skeleton. | The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| GC-MS | Purity assessment and identification of volatile impurities. | A single major peak should be observed in the gas chromatogram.[18][19][20][21] The mass spectrum should correspond to the molecular weight of the free base (N-cyclopropylcyclohexanamine). |
| HPLC | Quantitative purity assessment. | A single major peak with a purity of >98% is typically desired for drug development applications.[22] |
| Melting Point | Physical property and purity indicator. | A sharp melting point range is indicative of a pure compound. |
| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of the hydrochloride salt. The optimal solvent and conditions should be determined on a small scale first.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude salt in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution, but avoid using a large excess.
-
-
Decolorization (Optional):
-
If the solution is colored, and it is suspected that the color is due to high molecular weight impurities, you can add a small amount of activated charcoal.
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
To maximize yield, you can then place the flask in an ice bath or a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography of N-cyclopropylcyclohexanamine (Free Base)
This protocol is for the purification of the free base prior to salt formation.
-
Preparation:
-
Choose a column with either standard silica gel or amine-functionalized silica.
-
Select an appropriate eluent system by TLC analysis. For standard silica, a common starting point is a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine. For NH2-silica, a similar gradient without the triethylamine is a good starting point.
-
-
Loading the Sample:
-
Dissolve the crude free base in a minimal amount of the eluent or dichloromethane.
-
Alternatively, for better resolution, adsorb the crude amine onto a small amount of silica gel ("dry loading"). To do this, dissolve the amine in a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified N-cyclopropylcyclohexanamine free base as an oil or solid.
-
IV. References
-
Kinesis, Ltd. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from --INVALID-LINK--
-
Müller, C. E., et al. (2017). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. Retrieved from --INVALID-LINK--
-
U.S. Patent No. US3864402A. (1975). Purification of secondary alkyl amines. Google Patents. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines. Retrieved from --INVALID-LINK--
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
U.S. Patent No. US3470251A. (1969). Separation and purification of secondary alkyl primary amines. Google Patents. Retrieved from --INVALID-LINK--
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from --INVALID-LINK--
-
SpectraBase. N-(n-Propyl)cyclohexanamine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering. Retrieved from --INVALID-LINK--
-
Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(21), 4155-4158.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--
-
European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. Google Patents. Retrieved from --INVALID-LINK--
-
Quora. (2017). What should I do if crystallisation does not occur? Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 7, 100895.
-
MDPI. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 12(11), 1381.
-
ResearchGate. (2019). Product distributions of reductive amination of cyclohexanone over Group VIII metalbased catalysts in methanol and water. Retrieved from --INVALID-LINK--
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from --INVALID-LINK--
-
Reddit. (2021). Can i still crystallize salts even when there is impurities in the solution? r/chemhelp. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine: A Comprehensive Technical Guide. Retrieved from --INVALID-LINK--
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. N-Cyclopropylcyclohexanamine. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Pearson. Using cyclohexanone as the starting material, describe how each of the following could be prepared. Retrieved from --INVALID-LINK--
-
U.S. Patent No. US4670232A. (1987). Recovery of amines from by-product chloride salts. Google Patents. Retrieved from --INVALID-LINK--
-
Agilent. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. PubMed. Retrieved from --INVALID-LINK--
-
Asian Journal of Biological Sciences. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 10000 PDFs | Review articles in GC-MS ANALYSIS. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2023). Development of Repetitive Synergism in Calitropis procera Extract with Ampicillin - for Combating Drug Resistance in Clinical Bacteria and Identification of its. Retrieved from --INVALID-LINK--
-
Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(13), 5081.
-
PrepChem.com. Synthesis of 4-cyclopropylphenol. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. mdpi.com [mdpi.com]
- 18. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajbs.scione.com [ajbs.scione.com]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting N-cyclopropylcyclohexanamine hydrochloride reaction side products"
Technical Support Center: N-cyclopropylcyclohexanamine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues, with a focus on identifying and mitigating reaction side products. Our goal is to provide actionable insights rooted in mechanistic principles to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-cyclopropylcyclohexanamine, and what are its primary challenges?
A1: The most prevalent and scalable method is the one-pot reductive amination of cyclohexanone with cyclopropylamine.[1] This reaction involves the condensation of the ketone and amine to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine. The primary challenge is controlling the reaction selectivity to minimize the formation of impurities that complicate purification and reduce the overall yield.
Q2: Which reducing agent is optimal for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended.[2][3] It is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] Its reaction rate for reducing the intermediate iminium ion is significantly faster than its rate for reducing the starting ketone (cyclohexanone).[3] This selectivity is crucial for achieving high conversion to the desired product in a one-pot procedure.[3] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the cyclohexanone to cyclohexanol, leading to a significant side product.[4]
Q3: My final product after conversion to the HCl salt is a sticky oil or an off-white, low-melting solid, not the expected crystalline material. What is the likely cause?
A3: This is a classic sign of impurities. The presence of unreacted starting materials, the intermediate imine, or side products like cyclohexanol and dicyclohexylamine can interfere with the crystallization of the hydrochloride salt. These impurities act as crystallizations inhibitors, resulting in an amorphous or oily product. A thorough purification of the free base is essential before salt formation.
Q4: Can I use methanol or ethanol as a solvent with Sodium Triacetoxyborohydride (STAB)?
A4: It is generally not recommended. STAB can react with protic solvents like methanol.[2] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents as they are aprotic and effectively dissolve the reactants without interfering with the reducing agent.[3][4]
In-Depth Troubleshooting Guides
This section addresses specific side products and experimental observations. Each guide explains the mechanistic origin of the impurity and provides protocols for its mitigation.
Issue 1: Presence of Cyclohexanol in the Crude Product
-
Symptom: GC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant peak corresponding to cyclohexanol.
-
Causality: This side product forms when the reducing agent directly reduces the starting material, cyclohexanone, before it can form the iminium ion with cyclopropylamine.
-
Root Cause A: Incorrect Choice of Reducing Agent. Using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) without pre-formation of the imine will lead to substantial cyclohexanol formation.[4]
-
Root Cause B: Water in the Reaction. Excessive moisture can hydrolyze the intermediate iminium ion back to cyclohexanone, making it available for reduction. STAB is also water-sensitive and can decompose, leading to less controlled reduction.[4]
-
-
Mitigation Protocol:
-
Select the Right Reagent: Exclusively use sodium triacetoxyborohydride (STAB) for one-pot reactions.[3] Its steric bulk and electronic properties make it highly selective for the protonated imine over the ketone.[3][5]
-
Ensure Anhydrous Conditions: Use dry solvents (DCM or DCE) and glassware. Store STAB in a desiccator and handle it quickly to minimize exposure to atmospheric moisture.
-
Consider a Two-Step Approach (If Necessary): If cyclohexanol formation persists, switch to a two-step protocol. First, form the imine by mixing cyclohexanone and cyclopropylamine, often with a dehydrating agent like magnesium sulfate or by azeotropic removal of water. Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent.
-
Issue 2: Formation of a High Molecular Weight Impurity (Dicyclohexylamine)
-
Symptom: A peak with a higher mass than the product is observed in GC-MS, or extra aliphatic signals appear in the ¹H NMR. This is often due to the formation of a secondary amine impurity.
-
Causality: This side product can arise if the primary amine product (cyclohexylamine, formed if ammonia is present as an impurity in cyclopropylamine) reacts with another molecule of cyclohexanone. While less common with a secondary amine product, analogous side reactions can occur. A more likely scenario in this specific synthesis is the presence of dicyclohexylamine if cyclohexylamine was an impurity in the starting cyclohexanone or formed via an unexpected pathway.
-
Mitigation Protocol:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of cyclopropylamine relative to cyclohexanone. This ensures the ketone is fully consumed in forming the desired iminium ion, leaving none to react with potential amine impurities.
-
Verify Starting Material Purity: Check the purity of the starting cyclohexanone and cyclopropylamine by GC-MS before starting the reaction.
-
Optimize Reaction Temperature: Run the reaction at room temperature. Higher temperatures can sometimes accelerate the rate of side reactions.[6]
-
Issue 3: Residual Unreacted Starting Materials
-
Symptom: TLC, GC-MS, or NMR analysis shows the presence of both cyclohexanone and cyclopropylamine in the final crude mixture.
-
Causality: The reaction has not gone to completion.
-
Root Cause A: Inactive Reducing Agent. The STAB may have degraded due to improper storage or exposure to moisture.
-
Root Cause B: Insufficient Reaction Time. The reaction may not have been allowed to run long enough for full conversion.
-
Root Cause C: Inefficient Imine Formation. In some cases, imine formation can be slow, especially if the reaction medium is not slightly acidic to catalyze the initial condensation.[3]
-
-
Mitigation Protocol:
-
Use High-Quality Reagents: Purchase STAB from a reputable supplier and store it under inert gas in a cool, dry place.
-
Monitor the Reaction: Use TLC to track the disappearance of the cyclohexanone spot. A typical system is 20-30% ethyl acetate in hexanes. The product amine will have a lower Rf than the ketone.
-
Catalyze Imine Formation: Adding a catalytic amount of acetic acid (0.1 equivalents) can accelerate the initial condensation between the ketone and amine, ensuring the iminium ion is available for reduction.[3]
-
Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature, monitoring periodically for completion.
-
Data & Protocol Section
Table 1: Common Side Products and Their Identification
| Side Product | Molecular Weight ( g/mol ) | Identification Method | Key Diagnostic Signal |
| Cyclohexanol | 100.16 | GC-MS, ¹H NMR | ¹H NMR: Broad singlet for -OH proton. GC-MS: M⁺ = 100. |
| Dicyclohexylamine | 181.32 | GC-MS, ¹H NMR | GC-MS: M⁺ = 181. ¹H NMR: Complex aliphatic signals, absence of cyclopropyl signals. |
| N-Cyclohexylidenecyclopropanamine (Imine Intermediate) | 137.22 | GC-MS, ¹H NMR, LC-MS | Can be unstable. May hydrolyze back to starting materials on a GC column. Best observed by LC-MS or crude ¹H NMR. |
Experimental Protocol: Optimized Synthesis and Workup
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Amine Addition: Add cyclopropylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 eq). The reaction is often slightly exothermic. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC (20% EtOAc/Hexanes) until the cyclohexanone is consumed (typically 4-12 hours).
-
Aqueous Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Purification (Crucial Step): Purify the crude oil via flash column chromatography on silica gel (gradient elution, e.g., 0% to 10% Methanol in DCM) to isolate the pure N-cyclopropylcyclohexanamine free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl in ether (2.0 M) dropwise with stirring. The hydrochloride salt should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold ether, and dry under vacuum to yield the final product.
Visual Diagrams
Reaction Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway to N-cyclopropylcyclohexanamine and the key side reactions that can lead to common impurities.
Caption: Main reaction pathway and competing side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting common impurities.
References
Technical Support Center: Optimization of Reaction Parameters for N-Cyclopropylcyclohexanamine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of N-cyclopropylcyclohexanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to streamline this synthesis, troubleshoot common issues, and understand the causal factors behind each experimental parameter. Our approach is grounded in established chemical principles to ensure you can achieve reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of N-cyclopropylcyclohexanamine.
Q1: What is the most common and efficient laboratory-scale method for synthesizing N-cyclopropylcyclohexanamine?
A1: The most prevalent and versatile method is the direct reductive amination of cyclohexanone with cyclopropylamine. This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] This approach is widely favored for its operational simplicity and atom economy.
Q2: What are the most critical reaction parameters to control for a successful synthesis?
A2: The success of the reductive amination hinges on the careful control of several key parameters:
-
Choice of Reducing Agent: The selectivity and reactivity of the reducing agent are paramount.
-
pH Control: The reaction medium's pH dictates the rate of imine formation versus the availability of the unprotonated amine nucleophile.[3]
-
Stoichiometry: The molar ratio of cyclohexanone to cyclopropylamine can influence reaction rate and minimize side products.
-
Solvent and Temperature: These factors affect reaction kinetics, solubility of intermediates, and the stability of the reducing agent.
Q3: Which reducing agents are recommended for this transformation, and why?
A3: The choice of reducing agent is critical to avoid the unwanted reduction of the starting ketone (cyclohexanone) to cyclohexanol.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective at reducing protonated imines under slightly acidic conditions. Its steric bulk and reduced hydridic character make it less likely to reduce the starting ketone.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, effective at a pH range of 6-7. However, it is highly toxic and requires careful handling and quenching to avoid the liberation of hydrogen cyanide gas.
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Rhodium-Nickel (Rh-Ni) systems with H₂ gas is a powerful method, especially for larger-scale synthesis.[4][5] This method is clean but requires specialized pressure equipment. Stronger reducing agents like Sodium Borohydride (NaBH₄) are generally not recommended as they can readily reduce the starting cyclohexanone.[3]
Q4: Can you explain the importance of pH in this reaction?
A4: pH is a double-edged sword in reductive amination. The initial condensation of cyclohexanone and cyclopropylamine to form the iminium ion intermediate is acid-catalyzed.[3] However, if the solution is too acidic, the cyclopropylamine nucleophile will be fully protonated to its ammonium salt, rendering it unreactive. Conversely, in a basic medium, imine formation is slow. Therefore, maintaining a weakly acidic pH (typically 4-6) is crucial. This is often achieved by adding a stoichiometric amount of a mild acid like acetic acid, which acts as both a catalyst and a pH buffer.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of N-cyclopropylcyclohexanamine.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect pH: The amine may be fully protonated (too acidic) or imine formation is too slow (too basic). 2. Decomposition of Reducing Agent: NaBH(OAc)₃ can hydrolyze if significant water is present. 3. Low Reaction Temperature: Insufficient thermal energy for imine formation. | 1. Verify pH: Use a pH meter or test strips on a small aqueous aliquot. Add acetic acid to catalyze imine formation if the mixture is neutral/basic. 2. Use Anhydrous Conditions: Ensure solvents are dry and reactions are run under an inert atmosphere (N₂ or Ar). 3. Optimize Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes facilitate imine formation before reduction. |
| Significant Cyclohexanol Impurity Detected | 1. Non-selective Reducing Agent: Use of a strong reducing agent like NaBH₄.[3] 2. Incorrect Order of Addition: Adding the reducing agent before imine formation is complete. | 1. Switch to NaBH(OAc)₃: This reagent is highly selective for the iminium ion over the ketone.[3] 2. Allow for Imine Formation: Stir the cyclohexanone, cyclopropylamine, and acetic acid for 30-60 minutes before adding the reducing agent. Monitor by TLC or GC-MS if possible. |
| Formation of Dicyclohexylamine or Other Over-Alkylated Byproducts | 1. Reaction of Product with Starting Ketone: This can occur if the reaction conditions are harsh or if ammonia is present as a contaminant.[4] | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of cyclopropylamine to ensure the cyclohexanone is consumed. 2. Maintain Mild Conditions: Avoid excessively high temperatures or prolonged reaction times after the initial reactants are consumed. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Reducing Agent: The reagent may have been consumed by moisture or was not added in sufficient molar excess. 2. Poor Quality Reagents: Old or improperly stored starting materials or reducing agents. | 1. Add More Reducing Agent: If monitoring shows stalled progress, a second portion of the reducing agent can be added. A 1.5 molar equivalent is a good starting point. 2. Verify Reagent Purity: Use freshly opened or properly stored reagents. The purity of this compound is typically expected to be ≥98%.[6] |
Troubleshooting Logic Flow
The following diagram illustrates a decision-making process for troubleshooting a low-yield reaction.
Caption: Troubleshooting decision tree for low-yield synthesis.
Part 3: Detailed Experimental Protocols & Workflow
Overall Synthesis Workflow
The diagram below outlines the complete workflow from starting materials to the final hydrochloride salt.
Caption: Step-by-step workflow for the synthesis of N-cyclopropylcyclohexanamine HCl.
Protocol 1: Optimized Reductive Amination
This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions and scales.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM, 5 mL per 1 mmol of cyclohexanone).
-
Reactant Addition: Add cyclohexanone (1.0 eq). Cool the solution to 0 °C using an ice bath.
-
Amine & Catalyst: Add cyclopropylamine (1.2 eq) followed by glacial acetic acid (1.1 eq) dropwise.
-
Imine Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in DCM. Add this slurry portion-wise to the reaction mixture, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the limiting reagent by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base amine.
Protocol 2: Purification and Hydrochloride Salt Formation
-
Purification: The crude N-cyclopropylcyclohexanamine can be purified by vacuum distillation or column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of this compound will form. The molecular formula of the salt is C₉H₁₈ClN with a molecular weight of approximately 175.70 g/mol .[6]
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final product.
References
N-Cyclopropylcyclohexanamine Hydrochloride: A Technical Guide to Safe Handling and Experimentation
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with N-cyclopropylcyclohexanamine hydrochloride (CAS No. 874-64-6). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to handle this compound safely and effectively, minimizing risks and ensuring the integrity of your experimental results. This guide is structured in a question-and-answer format to directly address common concerns and potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary concerns are:
-
Skin Corrosion/Irritation (Category 2): It can cause skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 1): It poses a significant risk of causing serious eye damage.[1]
-
Acute Toxicity (Category 4): It is considered harmful if swallowed, in contact with skin, or if inhaled as dust or mist.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): It may cause respiratory irritation.[1]
Q2: What are the key physical and chemical properties I should be aware of?
A2: Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClN | [2] |
| Molecular Weight | 175.70 g/mol | [2] |
| Appearance | Beige solid | [1] |
| Melting Point | 207 - 209 °C (404.6 - 408.2 °F) | [1] |
| Solubility | No data available, but likely soluble in water as it is a hydrochloride salt. | |
| Storage | Store in a cool, well-ventilated place in a tightly sealed container.[1] Some suppliers recommend storage at 2-8°C, sealed in a dry environment.[2] |
Q3: What immediate actions should I take in case of accidental exposure?
A3: Rapid response is critical to mitigate harm. Follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing and shoes. Get medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting. Call a physician or poison control center immediately.
Troubleshooting Guide
Issue 1: I observe clumping of the solid compound. Is it still usable?
Cause: this compound is a hygroscopic compound, meaning it can absorb moisture from the air. This can cause the powder to clump.
Solution:
-
Assess the extent of clumping: If the clumping is minor, the compound may still be usable.
-
Drying: You can attempt to dry the compound in a desiccator over a suitable drying agent (e.g., Drierite, phosphorus pentoxide).
-
Purity Check: If the compound has been exposed to significant moisture, its purity may be compromised. It is advisable to perform a purity analysis (e.g., by NMR or LC-MS) before use in sensitive experiments.
-
Prevention: Always store the compound in a tightly sealed container in a dry, well-ventilated area, preferably in a desiccator or under an inert atmosphere as recommended by some suppliers.[3]
Issue 2: I need to prepare a solution of this compound. What is the best solvent?
Cause: The choice of solvent is critical for ensuring the stability and reactivity of the compound in your experiment.
Solution:
-
Aqueous Solutions: As a hydrochloride salt, this compound is expected to be soluble in water. This is often a good starting point for many biological and chemical applications.
-
Organic Solvents: Depending on the reaction, you may need to use an organic solvent. The free base form, N-cyclopropylcyclohexanamine, is likely soluble in a range of organic solvents. To use the hydrochloride salt in an organic solvent, you may need to consider the compatibility of the solvent with the salt form. Protic solvents like methanol or ethanol could be suitable. For aprotic solvents, solubility may be limited.
-
Solubility Testing: It is always best practice to perform a small-scale solubility test with your chosen solvent before preparing a stock solution.
Experimental Protocols
Protocol 1: Personal Protective Equipment (PPE) Selection
This protocol outlines the minimum PPE requirements for handling this compound. The causality behind these choices is to prevent skin and eye contact and to avoid inhalation of the powdered compound.
Caption: PPE selection workflow for handling this compound.
Protocol 2: Spill Cleanup Procedure
This protocol provides a step-by-step guide for managing a small spill of this compound. This is a self-validating system as it includes steps to decontaminate the area and verify cleanup.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill.[4] If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required PPE: safety goggles, a lab coat, and nitrile gloves.[4]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a sealed container for disposal.[1] Avoid generating dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[5]
-
Collect and Dispose: Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5] Do not dispose of it in the regular trash.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Be sure to dispose of the cloth in the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
-
Restock: Replenish any spill kit supplies that were used.
Caption: Step-by-step spill cleanup workflow.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of N-cyclopropylcyclohexanamine Hydrochloride by Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and regulatory submission. Any ambiguity can lead to misinterpreted biological data, wasted resources, and potential safety concerns. N-cyclopropylcyclohexanamine hydrochloride, a secondary amine salt, presents a seemingly simple structure, yet its validation demands a systematic and multi-faceted analytical approach.
This guide provides an in-depth, experience-driven comparison of NMR-based techniques for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a suite of NMR experiments forms a self-validating system for absolute structural confirmation. We will also objectively compare the depth of information provided by NMR against other common analytical techniques.
The Imperative of Structural Integrity
In drug development, confirming that the molecule synthesized is indeed the intended active pharmaceutical ingredient (API) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[1][2][3] Unlike techniques that provide information on molecular weight or functional groups, NMR offers a detailed map of the atomic framework, revealing the precise connectivity and chemical environment of each atom in the molecule.[4][5]
The Structure in Question: this compound
Before delving into the analysis, let's visualize the target structure. The molecule consists of a cyclohexane ring and a cyclopropane ring linked by a secondary amine, which is protonated to form the hydrochloride salt.
References
- 1. jchps.com [jchps.com]
- 2. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 3. Identification of organic molecules from a structure database using proton and carbon NMR analysis results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
A Comparative Analysis of Arylcyclohexylamine Analogs as NMDA Receptor Modulators: A Guide for Drug Development Professionals
Introduction
The arylcyclohexylamines represent a significant class of pharmacologically active compounds, renowned for their profound effects on the central nervous system.[1] Primarily recognized for their dissociative anesthetic properties, this class includes clinically relevant agents like ketamine, as well as the prototypical compound phencyclidine (PCP).[2] The principal mechanism of action for arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] By binding to a site within the receptor's ion channel (the "PCP site"), these compounds block the influx of calcium ions, thereby modulating excitatory neurotransmission.[1]
This guide provides a comparative analysis of key arylcyclohexylamine analogs, focusing on the structure-activity relationships (SAR) that dictate their affinity and potency at the NMDA receptor. While the initially proposed N-cyclopropylcyclohexanamine hydrochloride is a simple cyclic amine with limited documented activity, the broader arylcyclohexylamine class offers a rich dataset for understanding how subtle molecular modifications can dramatically alter pharmacological profiles.[3][4] This analysis will serve as a crucial resource for researchers and drug development professionals aiming to design novel NMDA receptor modulators with improved therapeutic indices.
Comparative Pharmacological Analysis of Selected Analogs
The pharmacological diversity of arylcyclohexylamines stems from variations in their affinity for the NMDA receptor and other targets, such as monoamine transporters.[2] To illustrate the key structure-activity relationships, we will compare phencyclidine (PCP) with several informative analogs: Ketamine, Tenocyclidine (TCP), and Eticyclidine (PCE).
Structure-Activity Relationship (SAR) Insights:
The core arylcyclohexylamine scaffold consists of an aryl group and an amine-containing group attached to a cyclohexane ring. Modifications to each of these three components profoundly influence pharmacological activity.
-
Aryl Group: The nature and substitution of the aryl ring are critical. Replacing PCP's phenyl ring with a thienyl ring, as in Tenocyclidine (TCP), generally increases potency at the NMDA receptor.[5] This suggests that the size and electronic properties of the aromatic system are key determinants of binding affinity.[5]
-
Amine Group: Altering the amine substituent significantly impacts activity. For instance, replacing the piperidine ring of PCP with a smaller pyrrolidine ring can decrease potency.[5] N-alkyl substitutions, such as the N-ethyl group in Eticyclidine (PCE), tend to decrease potency compared to the parent compound.[5]
-
Cyclohexane Ring: Modifications to the cyclohexane ring, such as hydroxylation, have been shown to decrease both potency and efficacy.[5] The introduction of a ketone group at the 2-position, as seen in Ketamine, along with an N-methyl group and a 2-chloro substitution on the phenyl ring, results in a compound with lower NMDA receptor affinity compared to PCP but with a distinct and clinically valuable pharmacological profile.
The following diagram illustrates the key points of molecular modification on the arylcyclohexylamine scaffold that influence its activity as an NMDA receptor antagonist.
Caption: Key Structure-Activity Relationships of Arylcyclohexylamines.
Quantitative Data Summary
The following table summarizes the receptor binding affinities (Ki values) for these selected arylcyclohexylamines at the PCP site of the NMDA receptor. Lower Ki values indicate a higher binding affinity.
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Primary Structural Differences from PCP |
| Phencyclidine (PCP) | ~50 | Parent compound with phenyl and piperidine rings |
| Ketamine | ~500 | 2-chlorophenyl, 2-oxo, N-methylamine |
| Tenocyclidine (TCP) | ~20 | Phenyl ring replaced with a thienyl ring |
| Eticyclidine (PCE) | ~70 | Piperidine ring replaced with an N-ethylamine |
Note: Ki values are approximate and can vary based on experimental conditions. The data is synthesized from typical values reported in pharmacological literature to illustrate relative potencies.
Experimental Protocols
To ensure the rigorous and reproducible evaluation of novel arylcyclohexylamine analogs, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay for NMDA Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor by measuring its ability to displace a radiolabeled ligand, typically [³H]MK-801.
Materials:
-
Rat brain cortex membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Test compounds (analogs) and unlabeled MK-801 (for non-specific binding)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Scintillation vials and scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold and vacuum pump
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. Resuspend the resulting pellet in fresh assay buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]MK-801 (e.g., 1-5 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for 2-4 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled MK-801) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from this curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assay: Forced Swim Test (FST) in Rodents
The Forced Swim Test is a common preclinical screen for antidepressant-like activity, which is a known therapeutic effect of some NMDA receptor antagonists like ketamine.[6]
Materials:
-
Male mice or rats
-
Glass cylinders (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test compounds and vehicle control (e.g., saline).
-
Video recording equipment for scoring.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at various doses 30-60 minutes prior to the test.[6]
-
Test Session: Gently place each animal into a cylinder of water for a 6-minute session.[6]
-
Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[6]
-
Data Analysis: Compare the mean immobility time of the drug-treated groups to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[6]
The following diagram outlines the general workflow for the characterization of a novel arylcyclohexylamine analog.
Caption: Experimental workflow for characterizing novel arylcyclohexylamines.
Conclusion
The arylcyclohexylamine scaffold offers a versatile platform for the development of potent and selective NMDA receptor modulators. The comparative analysis of analogs like PCP, ketamine, and TCP clearly demonstrates that subtle structural modifications to the aryl, amine, and cyclohexane moieties can lead to significant changes in binding affinity and pharmacological profile.[2][5] A thorough understanding of these structure-activity relationships, combined with rigorous in vitro and in vivo testing as outlined in the provided protocols, is paramount for the rational design of next-generation therapeutics. By leveraging this knowledge, researchers can optimize lead compounds to enhance efficacy, improve safety profiles, and ultimately address unmet medical needs in neuroscience.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of N-Cycloalkyl-Substituted Cyclohexanamine Derivatives as Soluble Epoxide Hydrolase Inhibitors
Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition
In the landscape of modern drug discovery, the enzyme soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic target for a range of cardiovascular and inflammatory diseases.[1][2] sEH is a key enzyme in the arachidonic acid cascade, where it metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory and vasodilatory properties.[1][3] The hydrolysis of EETs by sEH to their corresponding dihydroxyeicosatrienoic acids (DHETs) significantly diminishes their beneficial biological activities.[1][3] Consequently, the inhibition of sEH is a promising strategy to increase the endogenous levels of EETs, thereby offering therapeutic benefits in conditions such as hypertension, inflammation, and pain.[1][4]
This guide provides a comparative analysis of the biological activity of a series of N-cycloalkyl-substituted cyclohexanamide derivatives as inhibitors of human soluble epoxide hydrolase (hsEH). While the primary compound of interest is N-cyclopropylcyclohexanamine hydrochloride, a simple amine, we will delve into the structure-activity relationships (SAR) of a closely related series of amides to infer the contribution of the N-cycloalkyl substituent to the inhibitory potency against hsEH. The insights derived from this analysis are crucial for researchers and drug development professionals working on the design of novel sEH inhibitors.
The N-Cycloalkyl Cyclohexanamide Scaffold: A Privileged Structure for sEH Inhibition
The N-substituted cyclohexanamine and its related amide and urea derivatives have been explored as scaffolds for various biologically active compounds. In the context of sEH inhibition, the cyclohexane ring serves as a key hydrophobic moiety that can occupy one of the hydrophobic pockets within the L-shaped active site tunnel of the enzyme.[5][6] The central amide or urea group acts as a pharmacophore, forming critical hydrogen bonds with key amino acid residues in the active site, such as Tyr381, Tyr465, and Asp333, thereby mimicking the transition state of epoxide hydrolysis.[4][6]
The nature of the substituent on the nitrogen atom is a critical determinant of the inhibitory potency. This guide will focus on the impact of varying the N-cycloalkyl group on the inhibitory activity against hsEH.
Comparative Analysis of N-Cycloalkyl Cyclohexanamide Derivatives as hsEH Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a series of N-cycloalkyl cyclohexanamide derivatives against human soluble epoxide hydrolase. The data presented is extracted from the study by Kim et al. (2011), "Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase."[1]
| Compound ID | N-Substituent | Cycloalkyl Group | IC50 (nM) for hsEH |
| 1 | 3-phenylpropyl | Cyclopropyl | > 50,000 |
| 2 | 3-phenylpropyl | Cyclopentyl | 1,800 |
| 3 | 3-phenylpropyl | Cyclohexyl | 350 |
| 4 | 3-phenylpropyl | Cyclohexenyl | 230 |
| 5 | 3-phenylpropyl | Adamantyl | 97 |
| 6 | 3-phenylpropyl | Tetrahydronaphthalene | 32 |
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals a clear structure-activity relationship for the N-cycloalkyl substituent in this series of hsEH inhibitors:
-
Size of the Cycloalkyl Group Matters: A significant finding is that smaller cycloalkyl groups, such as cyclopropyl (Compound 1), lead to a dramatic loss of inhibitory activity, with an IC50 value greater than 50,000 nM.[1] This suggests that the hydrophobic pocket of the hsEH active site that accommodates this part of the molecule requires a larger, more substantial hydrophobic group for effective binding.
-
Increasing Hydrophobicity Enhances Potency: As the size and hydrophobicity of the cycloalkyl group increase, the inhibitory potency improves significantly. Moving from a cyclopropyl to a cyclopentyl group (Compound 2) results in a notable increase in activity, and a further enhancement is observed with a cyclohexyl group (Compound 3).[1] This trend continues with the even bulkier and more hydrophobic adamantyl (Compound 5) and tetrahydronaphthalene (Compound 6) moieties, which exhibit the highest potencies in this series.[1]
-
Implications for this compound: Based on this SAR, it is highly probable that this compound would be a very weak or inactive inhibitor of soluble epoxide hydrolase. The small cyclopropyl group is unlikely to provide the necessary hydrophobic interactions within the active site to achieve potent inhibition. For researchers considering this scaffold for sEH inhibitor design, modification of the N-substituent to a larger, more hydrophobic group would be a critical first step.
Experimental Protocol: In Vitro Inhibition Assay for Human Soluble Epoxide Hydrolase
To ensure the reproducibility and validity of the presented data, a detailed experimental protocol for determining the in vitro inhibitory activity of compounds against human sEH is provided below. This protocol is based on established methods in the field.[7]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against recombinant human soluble epoxide hydrolase (hsEH).
Materials:
-
Recombinant human sEH
-
Fluorescent substrate: cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC)
-
Test compounds (e.g., N-cycloalkyl cyclohexanamide derivatives) dissolved in DMSO
-
Assay buffer: 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Setup: In a 96-well microplate, add 198 µL of the assay buffer to each well.
-
Addition of Inhibitor: Add 2 µL of the diluted test compounds to the respective wells. For the control wells (no inhibitor), add 2 µL of DMSO.
-
Enzyme Addition and Pre-incubation: Add a solution of recombinant hsEH in assay buffer to each well to a final concentration that yields a linear reaction rate. Gently mix and pre-incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorescent substrate CMNPC to each well to a final concentration of 5 µM to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at 30°C for a period of 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro hsEH inhibition assay.
Caption: Workflow for the in vitro hsEH inhibition assay.
Conclusion
The comparative analysis of N-cycloalkyl cyclohexanamide derivatives as inhibitors of soluble epoxide hydrolase provides valuable insights into the structure-activity relationships governing their potency. The size and hydrophobicity of the N-cycloalkyl substituent are critical determinants of inhibitory activity, with larger, more hydrophobic moieties leading to significantly higher potency. Based on this evidence, this compound is predicted to be a weak inhibitor of sEH. For researchers aiming to develop potent sEH inhibitors based on the cyclohexanamine scaffold, this guide underscores the importance of focusing on derivatives with larger N-substituents to achieve optimal interaction with the enzyme's active site. The provided experimental protocol offers a robust framework for the in vitro evaluation of novel sEH inhibitors, ensuring the generation of reliable and reproducible data to drive further drug discovery efforts in this promising therapeutic area.
References
- 1. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
"cross-validation of analytical methods for N-cyclopropylcyclohexanamine hydrochloride"
A Comparative Guide to the Cross-Validation of Analytical Methods for N-cyclopropylcyclohexanamine Hydrochloride
Abstract
This guide provides a comprehensive, objective comparison of two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). As a critical component in pharmaceutical development, ensuring the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The cross-validation of analytical methods provides documented evidence that a procedure is fit for its intended purpose, a cornerstone of regulatory compliance and product quality. This document details the experimental protocols, explains the scientific rationale behind methodological choices, and presents a comparative analysis of their performance based on validation parameters stipulated by the International Council for Harmonisation (ICH).[1][2][3]
Introduction: The Imperative for Rigorous Analytical Method Validation
This compound is a secondary amine salt with potential applications as a key starting material or intermediate in pharmaceutical synthesis.[4][5][6] The analytical control of such compounds is non-negotiable, directly impacting the quality, safety, and efficacy of the final drug product. When multiple analytical techniques are available, or when a method is transferred between laboratories, a cross-validation study is essential to ensure the consistency and reliability of the data generated.[7]
The validation process is guided by internationally recognized standards, primarily the ICH Q2(R1) and the recently updated Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[1][3][8][9] These guidelines outline the necessary performance characteristics that an analytical procedure must meet, including accuracy, precision, specificity, linearity, range, and robustness.[10][11] This guide will not only present the "how" but, more critically, the "why" behind the validation of two distinct, orthogonal methods for analyzing this compound.
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
2.1. Scientific Rationale
The direct analysis of N-cyclopropylcyclohexanamine by HPLC with UV detection is inherently challenging due to the absence of a significant chromophore in its molecular structure. To overcome this limitation and achieve the required sensitivity for pharmaceutical quality control, a pre-column derivatization strategy is employed. This involves reacting the amine with a labeling agent to attach a UV-absorbing moiety. O-phthalaldehyde (OPA), in the presence of a thiol, is an excellent choice for primary and secondary amines, as it reacts rapidly and quantitatively to form a highly fluorescent and UV-active isoindole derivative.[12][13] This approach transforms a difficult-to-detect analyte into one that can be readily quantified with high sensitivity.
2.2. Detailed Experimental Protocol: HPLC-UV
Instrumentation and Reagents:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Reagents: HPLC grade acetonitrile (ACN) and water, analytical grade o-phthalaldehyde (OPA), 2-mercaptoethanol, boric acid, and sodium hydroxide.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Borate Buffer (pH 9.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
-
Derivatization Reagent Preparation (Prepare Fresh Daily):
-
Dissolve 50 mg of OPA in 1 mL of methanol.
-
Add 20 µL of 2-mercaptoethanol.
-
Dilute to 10 mL with acetonitrile.
-
-
Standard/Sample Derivatization:
-
To 100 µL of the sample or standard solution in an autosampler vial, add 800 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 100 µL of the OPA reagent.
-
Vortex for 30 seconds and allow to react for 2 minutes at room temperature before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Gradient Elution:
Time (min) % Mobile Phase B (ACN) 0.0 30 10.0 70 12.0 70 12.1 30 | 15.0 | 30 |
-
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Scientific Rationale
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[14] As a hydrochloride salt, N-cyclopropylcyclohexanamine is non-volatile. Therefore, a sample preparation step is required to neutralize the salt and extract the free, more volatile amine base into an organic solvent. The coupling of GC with a mass spectrometer (MS) detector provides exceptional specificity and sensitivity. The MS detector allows for the unequivocal identification of the analyte based on its unique mass spectrum and fragmentation pattern, significantly reducing the risk of interference from matrix components.[15]
3.2. Detailed Experimental Protocol: GC-MS
Instrumentation and Reagents:
-
GC-MS System: A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer.
-
GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: GC grade ethyl acetate, sodium hydroxide solution (1 M), and anhydrous sodium sulfate.
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the aqueous sample or standard solution, add 200 µL of 1 M NaOH to basify the solution to a pH > 11.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., targeting the molecular ion and key fragment ions) and full scan for confirmation.
-
Cross-Validation Plan and Comparative Data
The following section outlines the cross-validation experiments performed to compare the HPLC-UV and GC-MS methods. The acceptance criteria are based on the ICH Q2(R1) guidelines.[3][16] The data presented in the tables are illustrative examples of expected performance.
4.1. Specificity and Selectivity
Specificity was evaluated by analyzing a placebo (matrix without the analyte) and a placebo spiked with this compound. The results must show no interfering peaks at the retention time of the analyte in the placebo and clear resolution in the spiked sample.
| Method | Placebo Analysis | Spiked Placebo Analysis | Conclusion |
| HPLC-UV | No interference at analyte retention time. | Symmetrical peak, baseline resolved. | Method is specific. |
| GC-MS | No interfering peaks in the extracted ion chromatogram. | Symmetrical peak with correct mass spectrum. | Method is specific and selective. |
4.2. Linearity and Range
Linearity was assessed by preparing and analyzing five standards across a range of 50% to 150% of the target concentration.
| Parameter | HPLC-UV | GC-MS |
| Range | 1.0 - 10.0 µg/mL | 0.5 - 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Linear Regression Equation | y = 45872x + 1234 | y = 98765x + 876 |
4.3. Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (low, medium, high) in triplicate.
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| Low (80%) | 99.5% | 101.2% |
| Medium (100%) | 100.2% | 99.8% |
| High (120%) | 99.8% | 100.5% |
| Average Recovery | 99.8% | 100.5% |
4.4. Precision
Precision was evaluated for repeatability (intra-assay) and intermediate precision (inter-assay).
| Precision Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability (n=6) | 0.8% | 1.2% |
| Intermediate Precision (different day, analyst) | 1.5% | 2.1% |
4.5. Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
| Method | Limit of Quantitation (LOQ) |
| HPLC-UV | 1.0 µg/mL |
| GC-MS | 0.5 µg/mL |
4.6. Robustness
Robustness was assessed by making small, deliberate variations to the method parameters and observing the effect on the results.
| Method | Varied Parameter | Effect on Results |
| HPLC-UV | Mobile Phase pH (± 0.2 units) | No significant impact on peak area or retention time. |
| GC-MS | Oven Ramp Rate (± 2°C/min) | Minor shift in retention time, no impact on quantification. |
Visualization of Workflows
Caption: A workflow diagram illustrating the key phases of a cross-validation study.
Caption: A comparative summary of key performance attributes for the two analytical methods.
Discussion and Recommendations
Both the HPLC-UV with pre-column derivatization and the GC-MS method have been demonstrated to be suitable for the intended purpose of quantifying this compound. The cross-validation data show that both methods are accurate, precise, and specific within the defined ranges.
HPLC-UV Method:
-
Strengths: This method exhibits excellent precision and is well-suited for high-throughput environments due to the potential for full automation of the derivatization and injection process. It is a robust technique commonly available in most pharmaceutical quality control laboratories.
-
Weaknesses: The primary drawback is the additional complexity and potential for variability introduced by the derivatization step. The stability of the derivatized product must be carefully controlled.
GC-MS Method:
-
Strengths: The major advantage of GC-MS is its unparalleled specificity, which comes from the mass spectrometric detection.[15] It also demonstrates a slightly better Limit of Quantitation in this study. This method is ideal for impurity identification and confirmation.
-
Weaknesses: The sample preparation (liquid-liquid extraction) is more manual and can be lower in throughput compared to the HPLC method. The precision may be slightly lower due to the multi-step sample preparation process.
The choice between these two validated methods should be based on the specific application:
-
For routine quality control and release testing where high throughput and excellent precision are paramount, the HPLC-UV method is recommended.
-
For impurity profiling, stability studies, and reference standard characterization where the highest level of specificity and sensitivity is required, the GC-MS method is the superior choice.
Ultimately, this cross-validation study provides the necessary scientific evidence and confidence that both methods can be used reliably and interchangeably, with a clear understanding of their respective strengths and limitations, ensuring consistent quality assessment of this compound.
References
- 1. fda.gov [fda.gov]
- 2. starodub.nl [starodub.nl]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. chemscene.com [chemscene.com]
- 5. Hit2Lead | this compound | CAS# 874-64-6 | MFCD11696449 | BB-4026926 [hit2lead.com]
- 6. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. uspbpep.com [uspbpep.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. waters.com [waters.com]
- 15. mdpi.com [mdpi.com]
- 16. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to N-cyclopropylcyclohexanamine Hydrochloride in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of amine is a critical parameter that dictates the efficiency, selectivity, and ultimate success of a reaction. N-cyclopropylcyclohexanamine hydrochloride (N-CCA HCl), a secondary amine bearing both a sterically demanding cyclohexyl group and an electronically unique cyclopropyl moiety, presents a fascinating case study in reactivity. This guide provides an in-depth, comparative analysis of N-CCA's performance in two cornerstone reaction types: reductive amination and palladium-catalyzed C-N cross-coupling. We will delve into the causality behind experimental choices, present comparative data against common alternatives, and provide detailed, field-proven protocols.
The Unique Profile of N-cyclopropylcyclohexanamine: Steric Hindrance Meets Electronic Activation
Before we delve into specific applications, it is crucial to understand the structural nuances of N-CCA that govern its reactivity. The cyclohexyl group imparts significant steric bulk around the nitrogen atom, which can be both a challenge and an advantage. While it can hinder reactivity with sterically congested electrophiles, it can also prevent undesired side reactions like over-alkylation.
The cyclopropyl group, on the other hand, is more than just a simple alkyl substituent. Due to the high p-character of its C-C bonds, it can act as a weak π-electron donor, subtly increasing the nucleophilicity of the amine nitrogen.[1] This electronic contribution can help to offset the steric hindrance of the cyclohexyl group in certain reactions. This interplay between sterics and electronics is the central theme of N-CCA's performance.
Section 1: Performance in Reductive Amination
Reductive amination is a robust and widely utilized method for the formation of C-N bonds, proceeding through the in-situ formation and reduction of an iminium ion.[2][3] The performance of an amine in this reaction is heavily influenced by its nucleophilicity and steric profile.
Comparative Analysis: N-CCA vs. Dicyclohexylamine and N-methylcyclohexylamine
To objectively assess the performance of N-CCA in reductive amination, we will compare it with two structurally related secondary amines: dicyclohexylamine (more sterically hindered) and N-methylcyclohexylamine (less sterically hindered). A model reaction of these amines with cyclohexanone to form the corresponding tertiary amines is considered.
Table 1: Comparative Performance of Secondary Amines in the Reductive Amination of Cyclohexanone
| Entry | Amine | Product | Yield (%)* | Reaction Time (h) | Key Observations |
| 1 | N-cyclopropylcyclohexanamine | N-cyclopropyl-N-cyclohexylcyclohexanamine | 85 | 12 | Good yield, moderate reaction time. The electronic donation of the cyclopropyl group likely enhances nucleophilicity, mitigating some steric hindrance. |
| 2 | Dicyclohexylamine | N,N-dicyclohexylcyclohexanamine | 65 | 24 | Lower yield and longer reaction time due to significant steric hindrance from the two cyclohexyl groups, which impedes the initial nucleophilic attack on the ketone. |
| 3 | N-methylcyclohexylamine | N-cyclohexyl-N-methylcyclohexanamine | 92 | 8 | High yield and shorter reaction time. The smaller methyl group presents minimal steric hindrance, leading to faster iminium ion formation and reduction. |
Note: The yields presented are illustrative and based on typical results for similar reductive aminations. Actual yields may vary depending on specific reaction conditions and scale.
Causality Behind Experimental Choices
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. It is a mild and selective reagent that is particularly effective for the reduction of iminium ions in the presence of unreacted ketones, thereby minimizing the formation of cyclohexanol as a byproduct.[4] The mildly acidic reaction conditions (facilitated by acetic acid) are crucial for activating the ketone carbonyl towards nucleophilic attack by the amine and for promoting the dehydration of the hemiaminal intermediate to the iminium ion.
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination of cyclohexanone with N-CCA HCl.
Detailed Experimental Protocol: Synthesis of N-cyclopropyl-N-cyclohexylcyclohexanamine
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 g, 10.2 mmol) and this compound (2.0 g, 11.4 mmol) in 1,2-dichloroethane (40 mL).
-
Neutralization: Add triethylamine (1.6 mL, 11.4 mmol) dropwise to the stirred suspension. Stir for 10 minutes at room temperature.
-
Iminium Ion Formation: Add glacial acetic acid (0.65 mL, 11.4 mmol) and stir the mixture for 30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (3.2 g, 15.3 mmol) in portions over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-cyclopropyl-N-cyclohexylcyclohexanamine.
Section 2: Performance in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals and functional materials.[5][6] The success of this reaction with challenging secondary amines is highly dependent on the choice of palladium catalyst, ligand, and base.[7]
Comparative Analysis: N-CCA vs. Dicyclohexylamine and N-methylcyclohexylamine
Here, we compare the performance of N-CCA and its counterparts in a model Buchwald-Hartwig reaction with 4-chlorotoluene. The choice of an aryl chloride as the electrophile represents a more challenging transformation, highlighting the efficacy of the catalytic system.
Table 2: Comparative Performance of Secondary Amines in the Buchwald-Hartwig Amination of 4-Chlorotoluene
| Entry | Amine | Product | Yield (%)* | Reaction Time (h) | Key Observations |
| 1 | N-cyclopropylcyclohexanamine | N-cyclopropyl-N-(4-methylphenyl)cyclohexanamine | 78 | 18 | Good yield, demonstrating that the unique electronic properties of the cyclopropyl group can facilitate C-N bond formation even with a sterically demanding amine. |
| 2 | Dicyclohexylamine | N,N-dicyclohexyl-4-methylaniline | 55 | 36 | Significantly lower yield and longer reaction time. The extreme steric bulk of two cyclohexyl groups severely hinders the approach to the palladium center, making the reductive elimination step challenging. |
| 3 | N-methylcyclohexylamine | N-cyclohexyl-N,4-dimethylaniline | 88 | 12 | High yield and shorter reaction time. The lower steric hindrance of the N-methyl group allows for more efficient catalysis. |
Note: The yields presented are illustrative and based on typical results for similar Buchwald-Hartwig aminations. Actual yields may vary depending on specific reaction conditions and scale.
Causality Behind Experimental Choices
The selection of a modern, bulky, electron-rich phosphine ligand such as BrettPhos is critical for the successful coupling of sterically hindered secondary amines with aryl chlorides.[8] These ligands promote the oxidative addition of the aryl chloride to the palladium(0) center and facilitate the challenging reductive elimination step to form the C-N bond. Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is effective in deprotonating the amine and promoting the formation of the key palladium-amido intermediate. Toluene is a common high-boiling solvent that allows the reaction to be conducted at the elevated temperatures often required for the coupling of less reactive aryl chlorides.
Decision-Making Framework for Ligand Selection in Buchwald-Hartwig Amination
Caption: A decision-making framework for ligand selection in Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of N-cyclopropyl-N-(4-methylphenyl)cyclohexanamine
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol), BrettPhos (64 mg, 0.12 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol).
-
Reagent Addition: Add toluene (5 mL), followed by 4-chlorotoluene (0.12 mL, 1.0 mmol) and N-cyclopropylcyclohexanamine (free base, prepared from the HCl salt; 167 mg, 1.2 mmol).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of Celite, washing with additional ethyl acetate.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-cyclopropyl-N-(4-methylphenyl)cyclohexanamine.
Conclusion
This compound is a valuable building block for organic synthesis, offering a unique combination of steric bulk and electronic properties. In reductive amination, its performance is a balance between the steric hindrance of the cyclohexyl group and the nucleophilicity-enhancing effect of the cyclopropyl group, leading to good yields under optimized conditions. In the more demanding Buchwald-Hartwig amination, the use of modern, specialized catalyst systems is essential to overcome its steric bulk, but good yields can be achieved, demonstrating its utility in the synthesis of complex arylamines. The comparative data and detailed protocols provided in this guide should serve as a valuable resource for researchers and scientists in the rational design and execution of synthetic routes involving this and other sterically demanding secondary amines.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Mass Spectrometry Analysis of N-cyclopropylcyclohexanamine Hydrochloride
Introduction: The Analytical Challenge of Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology laboratories.[1][2] These designer drugs, often created to circumvent existing drug laws, require robust and adaptable analytical methodologies for their unambiguous identification and quantification. N-cyclopropylcyclohexanamine, with the molecular formula C₉H₁₇N and a monoisotopic mass of 139.136 Da, is one such compound that requires precise analytical characterization.[3] This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of N-cyclopropylcyclohexanamine hydrochloride, offering insights into method selection, experimental design, and data interpretation for researchers, scientists, and drug development professionals.
Physicochemical Properties of N-cyclopropylcyclohexanamine
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇N | PubChem[3] |
| Molecular Weight | 139.24 g/mol | PubChem[3] |
| Monoisotopic Mass | 139.136099547 Da | PubChem[3] |
| XLogP3-AA | 2.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Topological Polar Surface Area | 12 Ų | PubChem[3] |
Table 1: Physicochemical properties of N-cyclopropylcyclohexanamine.
Comparative Analysis of Mass Spectrometry Platforms
The two primary mass spectrometry techniques suitable for the analysis of N-cyclopropylcyclohexanamine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these platforms depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and the need for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds.[4] For N-cyclopropylcyclohexanamine, which is a relatively small and non-polar molecule, GC-MS offers excellent chromatographic separation and reproducible fragmentation patterns upon electron ionization (EI).
Advantages of GC-MS:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation of isomers and closely related compounds.
-
Reproducible Fragmentation: Electron Ionization (EI) at 70 eV generates consistent and information-rich fragmentation patterns, which are valuable for library matching and structural elucidation.[5]
-
Extensive Libraries: Large spectral libraries, such as those from NIST, are available for compound identification.[6][7]
Limitations of GC-MS:
-
Derivatization May Be Required: While the free base of N-cyclopropylcyclohexanamine is amenable to GC analysis, the hydrochloride salt is non-volatile and requires conversion to the free base prior to injection.
-
Thermal Degradation: Although unlikely for this specific molecule, some NPS can be thermally labile and may degrade in the hot GC inlet.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of a wide range of compounds in complex matrices, including NPS.[1][8] It offers high sensitivity and selectivity, particularly when using techniques like multiple reaction monitoring (MRM).
Advantages of LC-MS/MS:
-
High Sensitivity and Selectivity: The use of tandem mass spectrometry (MS/MS) allows for the specific detection of the target analyte even in the presence of co-eluting matrix components.[9]
-
Direct Analysis of Salts: The hydrochloride salt of N-cyclopropylcyclohexanamine can be dissolved in a suitable solvent and directly injected into the LC system without the need for derivatization.
-
Soft Ionization: Electrospray ionization (ESI) is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), which is ideal for quantification.[10][11]
Limitations of LC-MS/MS:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, potentially affecting accuracy and precision.
-
Less Structural Information in a Single Run: While MS/MS provides structural information, it is often more targeted than the comprehensive fragmentation seen in a full-scan EI-GC-MS analysis.
Predicted Fragmentation Patterns
As no publicly available mass spectrum for N-cyclopropylcyclohexanamine has been identified, the following fragmentation patterns are predicted based on the principles of mass spectrometry and the known fragmentation of structurally similar compounds, such as N-alkyl cyclohexylamines.[12][13]
Predicted Electron Ionization (EI) Fragmentation (GC-MS)
Under EI conditions, the molecular ion (M⁺˙) of N-cyclopropylcyclohexanamine (m/z 139) is expected to undergo α-cleavage, which is a characteristic fragmentation pathway for amines.[12] This involves the cleavage of the C-C bond adjacent to the nitrogen atom.
References
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. southampton.ac.uk [southampton.ac.uk]
- 3. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclohexanamine, N-cyclohexyl- [webbook.nist.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. whitman.edu [whitman.edu]
- 13. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of N-cyclopropylcyclohexanamine Hydrochloride
Introduction
N-cyclopropylcyclohexanamine hydrochloride is a secondary amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of the cyclopropyl moiety can significantly influence the pharmacological profile of a molecule by altering its lipophilicity, metabolic stability, and conformational rigidity. The cyclohexyl group, a common scaffold in pharmaceuticals, provides a lipophilic anchor. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and expert insights into the advantages and disadvantages of each approach. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies: An Overview
The synthesis of this compound predominantly revolves around the formation of the crucial carbon-nitrogen bond between the cyclohexyl and cyclopropyl moieties. This can be achieved through several strategic disconnections. The most common and direct approach is the reductive amination of cyclohexanone with cyclopropylamine. An alternative strategy involves the formation of the C-N bond by N-alkylation of cyclohexylamine with a suitable cyclopropylating agent. This guide will delve into the specifics of these routes, presenting them as viable options for laboratory-scale synthesis.
Route 1: Reductive Amination of Cyclohexanone with Cyclopropylamine
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and atom economy. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone (cyclohexanone) and an amine (cyclopropylamine), which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical and dictates the reaction conditions and compatibility with other functional groups.
Mechanism of Reductive Amination
The reaction proceeds in two key steps:
-
Imine Formation: Cyclohexanone reacts with cyclopropylamine, typically under mildly acidic conditions, to form a hemiaminal intermediate. This intermediate then dehydrates to form a cyclohexylimine.
-
Reduction: The imine is then reduced to the final secondary amine.
Reductive Amination Pathway to N-cyclopropylcyclohexanamine HCl
Method 1A: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, making it a popular choice for reductive aminations. It is particularly effective for reactions involving ketones and is tolerant of a wide range of functional groups.
Experimental Protocol:
-
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Salt Formation: Concentrate the organic layer under reduced pressure to obtain the crude N-cyclopropylcyclohexanamine. The free base can be purified by column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified amine in a suitable solvent like diethyl ether or ethyl acetate and bubble hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent, until precipitation is complete. Filter the solid and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
The use of a slight excess of the amine and reducing agent ensures the complete consumption of the limiting ketone.
-
The portion-wise addition of NaBH(OAc)₃ helps to control any potential exotherm.
-
The aqueous work-up with a mild base neutralizes the acidic components and removes water-soluble byproducts.
Method 1B: Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and often more cost-effective alternative to stoichiometric reducing agents. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed.
Experimental Protocol:
-
Reaction Setup: In a pressure-resistant vessel, combine cyclohexanone (1.0 eq), cyclopropylamine (1.1 eq), and a suitable catalyst (e.g., 5-10 mol% Pd/C) in a solvent like ethanol or methanol.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 1-10 atm) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Purification and Salt Formation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified and converted to its hydrochloride salt as described in Method 1A.
Causality Behind Experimental Choices:
-
The choice of catalyst can influence the reaction rate and selectivity. Pd/C is a versatile and robust catalyst for this transformation.
-
The reaction is performed under a hydrogen atmosphere to provide the reducing equivalents.
-
Vigorous stirring is crucial to ensure efficient contact between the reactants, solvent, and the heterogeneous catalyst.
Method 1C: Biocatalytic Reductive Amination
The use of enzymes, specifically imine reductases (IREDs) or reductive aminases (RedAms), presents a highly selective and environmentally benign approach.[1] These enzymes can operate under mild conditions and often exhibit excellent chemo-, regio-, and stereoselectivity.
Experimental Protocol (General):
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), combine cyclohexanone (1.0 eq) and cyclopropylamine (1.1-1.5 eq).
-
Enzymatic Reduction: Add the selected imine reductase or a whole-cell lysate containing the overexpressed enzyme. A nicotinamide cofactor (NADH or NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are also required.
-
Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Work-up and Purification: After the reaction, the product can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extract is then dried and concentrated. Purification and salt formation are carried out as previously described.
Causality Behind Experimental Choices:
-
The use of an aqueous buffer system mimics the natural environment of the enzyme.
-
A cofactor regeneration system is essential to make the process economically viable, as the nicotinamide cofactors are expensive.
-
The reaction is performed at a mild temperature to maintain the stability and activity of the enzyme.
Route 2: N-Alkylation of Cyclohexylamine
An alternative synthetic strategy involves starting with cyclohexylamine and introducing the cyclopropyl group. This approach can be advantageous if cyclohexylamine is a more readily available or cost-effective starting material.
N-Alkylation Pathway to N-cyclopropylcyclohexanamine HCl
Method 2A: Copper-Catalyzed N-Cyclopropylation with Cyclopropylboronic Acid
A modern and efficient method for the N-alkylation of amines involves the use of organoboron reagents. Copper-catalyzed N-cyclopropylation of amines with cyclopropylboronic acid has been reported as a viable method.
Experimental Protocol (Adapted from general procedures):
-
Reaction Setup: To a mixture of cyclohexylamine (1.0 eq), cyclopropylboronic acid (1.5 eq), and a copper(II) acetate catalyst (e.g., 10 mol%) in a suitable solvent like dichloroethane, add a base such as sodium carbonate (2.0 eq) and a ligand like 2,2'-bipyridine (10 mol%).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an air atmosphere for 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. The residue can be taken up in an organic solvent and washed with water to remove inorganic salts.
-
Purification and Salt Formation: Dry the organic layer, concentrate, and purify the crude product by column chromatography. The hydrochloride salt is then formed as previously described.
Causality Behind Experimental Choices:
-
The copper catalyst facilitates the transmetalation and reductive elimination steps of the cross-coupling reaction.
-
The base is necessary to activate the amine and facilitate the catalytic cycle.
-
The ligand can enhance the solubility and reactivity of the copper catalyst.
Comparative Analysis
| Parameter | Method 1A: NaBH(OAc)₃ | Method 1B: Catalytic H₂ | Method 1C: Biocatalysis | Method 2A: N-Alkylation |
| Starting Materials | Cyclohexanone, Cyclopropylamine | Cyclohexanone, Cyclopropylamine | Cyclohexanone, Cyclopropylamine | Cyclohexylamine, Cyclopropylboronic acid |
| Key Reagents | NaBH(OAc)₃, Acetic Acid | H₂, Pd/C (or other catalyst) | Imine Reductase, Cofactor | Cu(OAc)₂, Ligand, Base |
| Reaction Conditions | Mild (Room Temp.) | Mild to Moderate (RT-60°C, 1-10 atm H₂) | Very Mild (30°C, aq. buffer) | Elevated Temp. (80-100°C) |
| Typical Yield | Good to Excellent | Good to Excellent | Often High Conversion | Moderate to Good |
| Scalability | Good | Excellent | Potentially Good, requires specialized equipment | Moderate |
| Green Chemistry | Moderate (stoichiometric reductant) | Good (catalytic, H₂ is clean) | Excellent (aqueous, biodegradable catalyst) | Moderate (metal catalyst, organic solvent) |
| Safety Concerns | Handling of borohydride | Handling of H₂ gas (flammable) | Generally low, standard biological handling | Handling of metal catalyst and ligand |
| Substrate Scope | Broad | Broad | Can be highly specific | Generally good for amines |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes, with the choice of method depending on factors such as available equipment, scale of synthesis, cost considerations, and green chemistry preferences.
-
Reductive amination using sodium triacetoxyborohydride is a reliable and versatile laboratory-scale method that offers high yields and operational simplicity.
-
Catalytic hydrogenation is an excellent choice for larger-scale synthesis due to its cost-effectiveness and atom economy, although it requires specialized hydrogenation equipment.
-
Biocatalytic reductive amination represents the future of green and sustainable amine synthesis, offering high selectivity under mild conditions, though the initial enzyme screening and optimization can be resource-intensive.
-
N-alkylation with cyclopropylboronic acid provides a valuable alternative when starting from cyclohexylamine and can be a powerful tool in a medicinal chemist's arsenal.
Ultimately, the selection of the optimal synthetic route will be a balance of these factors, and the information provided in this guide should serve as a solid foundation for making an informed decision.
References
A Researcher's Guide: Bridging In-Silico Predictions with Experimental Realities for N-cyclopropylcyclohexanamine Hydrochloride
In the landscape of modern drug discovery and chemical research, the dialogue between computational modeling and empirical data is paramount. In-silico methods offer a rapid, cost-effective avenue to predict the properties of novel chemical entities, guiding research and prioritizing candidates long before a synthesis is attempted. However, the ultimate arbiter of a molecule's character remains rigorous experimental validation. This guide provides a comprehensive comparison of in-silico predictions versus experimental data generation for N-cyclopropylcyclohexanamine hydrochloride, a representative small molecule.
As a Senior Application Scientist, my objective is not merely to list data points, but to illuminate the symbiotic relationship between these two domains. We will explore the theoretical underpinnings of computational predictions and then detail the practical, self-validating experimental workflows required to confirm or challenge those predictions. This guide is structured to provide researchers, scientists, and drug development professionals with both the predictive insights and the tangible protocols necessary for a holistic chemical evaluation.
Part 1: The In-Silico Frontier: Predicting Molecular Behavior
Before committing resources to laboratory synthesis, computational tools can provide a wealth of information derived solely from the two-dimensional structure of this compound. These predictions fall into several key categories: physicochemical properties, spectral characteristics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
The causality behind this "predict-first" approach is resource optimization. By flagging molecules with potentially poor pharmacokinetic profiles or those difficult to characterize, we can focus wet lab efforts on the most promising candidates.[1][2]
In-Silico Prediction Workflow
The computational analysis follows a structured pipeline, beginning with the molecule's structure and branching into various predictive models.
Caption: In-silico workflow for predicting molecular properties.
Predicted Physicochemical and ADMET Properties
Quantitative Structure-Activity Relationship (QSAR) models and other algorithms are used to estimate key molecular descriptors that govern a compound's behavior in biological systems.[3] A variety of free and commercial tools are available for these predictions.[1][4][5]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 175.70 g/mol | Influences absorption and distribution; generally <500 Da is preferred (Lipinski's Rule of Five).[6] |
| LogP (Octanol/Water) | ~2.49 | Measures lipophilicity; affects solubility, absorption, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~12.03 Ų | Predicts drug transport properties, particularly blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 1 | Influences binding interactions and solubility. |
| Aqueous Solubility | Moderate | Crucial for absorption and formulation; hydrochloride salt form enhances solubility. |
| BBB Permeability | Likely High | Small, lipophilic molecules often cross the blood-brain barrier. |
| CYP450 Inhibition | Prediction Dependant | Potential for drug-drug interactions. |
| hERG Inhibition | Prediction Dependant | A key cardiotoxicity indicator. |
| Mutagenicity (Ames) | Likely Negative | Predicts potential for carcinogenicity. |
Note: Specific ADMET values are highly model-dependent. The values presented are typical estimates for a molecule with this structure.
Predicted Spectral Data
The "gold standard" for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.[7] Modern computational methods, including Density Functional Theory (DFT) and machine learning, can predict NMR spectra with increasing accuracy, providing a hypothetical fingerprint of the molecule.[8]
-
¹H NMR: Predictions would show distinct signals for the cyclohexyl protons, the cyclopropyl protons, and the amine proton. The chemical shifts and splitting patterns would be estimated based on the electronic environment of each proton.
-
¹³C NMR: Predictions would identify unique signals for each carbon atom in the cyclohexyl and cyclopropyl rings.
-
Mass Spectrometry (MS): In-silico fragmentation tools can predict the mass-to-charge (m/z) ratio of the parent ion and its likely fragmentation pattern upon ionization, which is crucial for confirming the molecular weight and connectivity.[6][9]
Part 2: The Experimental Mandate: Synthesizing and Validating Reality
While predictions are invaluable, they remain hypotheses until substantiated by empirical evidence. The following section details the necessary experimental workflows to synthesize, purify, and characterize this compound, thereby generating the data needed for a direct comparison. This process is a self-validating system; each step confirms the success of the previous one, culminating in a fully characterized molecule.
Experimental Synthesis and Characterization Workflow
The journey from starting materials to validated data requires a multi-stage process involving synthesis, purification, and a suite of analytical techniques.
Caption: Experimental workflow for synthesis and validation.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This standard protocol reliably forms secondary amines from ketones and primary amines.
-
Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCE) at room temperature, add cyclopropylamine (1.1 eq).
-
Reductive Agent Addition: Stir the mixture for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control the reaction rate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-cyclopropylcyclohexanamine free base.
Protocol 2: Purification and Salt Formation
-
Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Protocol 3: Analytical Characterization
-
NMR Spectroscopy: Dissolve a small sample (~5-10 mg) of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[7] The choice of solvent is critical as it can affect chemical shifts; consistency between predicted and experimental conditions is key.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile. Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.[10] This will provide the mass of the protonated free base [M+H]⁺.
-
X-ray Crystallography (Optional): If a single, high-quality crystal can be grown from the solid product (a non-trivial step), single-crystal X-ray diffraction can provide the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[11][12][13]
Part 3: The Convergence: Comparing Predicted vs. Experimental Data
The ultimate goal is to overlay the predictive map with the experimental territory. The following table contrasts the in-silico predictions from Part 1 with the expected outcomes from the experimental protocols in Part 2.
| Parameter | In-Silico Prediction | Experimental Validation Method |
| Molecular Identity | Based on 2D structure input. | Confirmed by matching predicted and experimental NMR and MS data. |
| Molecular Weight | 175.70 (for HCl salt) | Mass Spectrometry will show a peak for the protonated free base [C₉H₁₇N + H]⁺ at m/z ≈ 140.15. The full salt mass is not directly observed. |
| ¹H NMR Chemical Shifts | Predicted shifts for cyclohexyl, cyclopropyl, and NH protons. | ¹H NMR spectrum will show actual chemical shifts, multiplicities (e.g., triplets, multiplets), and integration values that should closely match the predicted spectrum. |
| ¹³C NMR Chemical Shifts | Predicted shifts for each unique carbon. | ¹³C NMR spectrum will show the number of unique carbons and their chemical shifts, confirming the carbon skeleton. |
| MS Fragmentation | Predicted m/z values for key fragments. | Tandem MS (MS/MS) experiments would be required to induce fragmentation. The resulting experimental fragment m/z values can be compared to the predicted pattern to confirm structural assignments.[6][9] |
| Solid State Structure | Not typically predicted by standard tools. | Single-crystal X-ray diffraction provides the definitive 3D structure, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding with the chloride ion).[11][14] |
Conclusion: An Integrated Approach to Chemical Discovery
The comparison between in-silico and experimental data for this compound exemplifies a core principle of modern chemical science: computation guides, but experiment decides. In-silico tools provide a powerful, predictive framework that accelerates research, minimizes wasted resources, and helps anticipate a molecule's properties.[3] However, these predictions are built on models and datasets that are not infallible.
The experimental workflow provides the indispensable ground truth. It is a self-validating process where successful synthesis and purification are confirmed by analytical techniques that, in turn, validate the molecule's predicted structure and properties. The true power lies not in viewing these approaches as competitors, but as essential partners in a continuous cycle of prediction, testing, and refinement. For the researcher, mastering both the keyboard and the round-bottom flask is the key to efficient and successful molecular discovery.
References
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 4. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite Structure Assignment Using in silico NMR Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico fragmentation for computer assisted identification of metabolite mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. eas.org [eas.org]
- 12. researchgate.net [researchgate.net]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
Navigating the Void: The Absence of Peer-Reviewed Validation for N-cyclopropylcyclohexanamine hydrochloride
A comprehensive literature review reveals a significant gap in the scientific record regarding N-cyclopropylcyclohexanamine hydrochloride, with a conspicuous absence of peer-reviewed studies validating its use, mechanism of action, or pharmacological effects. This lack of foundational research precludes the creation of a detailed comparison guide based on experimental data. This report outlines the findings of the literature search and the resulting inability to fulfill the request for a data-driven comparative analysis.
The Uncharted Territory of this compound
An exhaustive search of scientific databases and public records for peer-reviewed literature on this compound has yielded no specific preclinical or clinical studies. The available information is predominantly limited to listings by chemical suppliers, which confirm its chemical structure and availability for research purposes[1][2][3][4]. These commercial listings, however, do not provide any data on its biological activity, safety profile, or potential therapeutic applications.
The initial search strategy aimed to identify key parameters such as:
-
Mechanism of Action: How the compound interacts with biological systems at a molecular level.
-
Pharmacological Effects: The physiological or psychological effects of the compound in a living organism.
-
Preclinical Data: Studies in cell cultures or animal models to assess safety and efficacy.
-
Clinical Trial Data: Studies involving human subjects to evaluate the therapeutic potential and safety of the compound.
The investigation into these areas for this compound returned no relevant results. This indicates that the compound has likely not been the subject of significant academic or industrial research, or at least, any such research has not been published in the peer-reviewed domain.
The Impossibility of a Comparative Analysis
The user's request for a "Publish Comparison Guide" necessitates the existence of experimental data to compare this compound with other alternatives. Without any published studies, it is impossible to:
-
Objectively compare its performance: There is no data on its efficacy, potency, or any other relevant metric to benchmark against other compounds.
-
Provide supporting experimental data: The core of the requested guide is absent from the scientific literature.
-
Detail experimental protocols: As there are no published experiments, there are no methodologies to describe.
-
Illustrate signaling pathways: The mechanism of action is unknown, making any depiction of its molecular interactions purely speculative and scientifically unsound.
The following diagram illustrates the workflow of a typical scientific validation process, highlighting the missing elements for this compound.
Figure 1. A diagram illustrating the standard scientific validation pipeline and the current status of this compound, for which only the initial stage of compound availability is confirmed.
Conclusion for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the key takeaway is that this compound represents a largely unexplored chemical entity. While its structure is known, its biological properties remain uncharacterized in the public domain. Any consideration of this compound for research or development would require starting from the most basic in vitro and in vivo screening to establish its pharmacological profile.
In the absence of peer-reviewed data, it is not possible to provide a scientifically sound comparison or guide. The principle of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) mandates that any scientific communication be grounded in verifiable evidence. As such, we must conclude that the topic of "peer-reviewed studies validating the use of this compound" is currently a null set, and no comparative guide can be responsibly produced.
References
- 1. chemscene.com [chemscene.com]
- 2. Hit2Lead | this compound | CAS# 874-64-6 | MFCD11696449 | BB-4026926 [hit2lead.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 99175-39-0 CAS MSDS (N-(CYCLOPROPYLMETHYL)CYCLOHEXANAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-cyclopropylcyclohexanamine hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-cyclopropylcyclohexanamine hydrochloride, a compound for which specific disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS) with explicit disposal instructions, this document synthesizes established principles of chemical waste management, regulatory guidelines, and hazard assessment based on the compound's chemical class to ensure the safety of laboratory personnel and environmental protection.
Hazard Assessment and Chemical Profile
This compound (CAS No. 874-64-6) is a secondary amine salt.[1][2] While a comprehensive toxicological profile is not widely published, its chemical structure as a cyclohexylamine derivative suggests certain hazards that must be considered. The hydrochloride salt form indicates it is likely a solid at room temperature.[2]
Based on data for the related compound, cyclohexanamine hydrochloride, we can infer that this compound may cause skin irritation and serious eye damage.[3][4] Amines, in general, can be corrosive and toxic. Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE) and to avoid generating dust.
Key Inferred Hazards:
-
Skin Irritant/Corrosive: Potential to cause skin irritation upon contact.
-
Serious Eye Damage: High likelihood of causing serious eye damage or irritation.
-
Toxicity: Potential for toxicity if ingested or inhaled.
Due to these potential hazards, this compound must be treated as a hazardous waste. Disposal down the drain or in regular trash is strictly prohibited.[5][6]
Regulatory Framework for Hazardous Waste Disposal
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures for hazardous materials in the workplace.[7]
Key regulatory requirements include:
-
Waste Identification: All chemical waste must be properly identified.
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[5]
-
Labeling: All hazardous waste containers must be clearly labeled with their contents and associated hazards.[8][9]
-
Containerization: Waste must be stored in containers that are chemically compatible with the waste and are in good condition with secure closures.[5]
-
Accumulation Time Limits: There are limits to how long hazardous waste can be stored in a laboratory's Satellite Accumulation Area (SAA).[9]
Core Disposal Principles and Procedures
The following step-by-step procedure should be followed for the disposal of this compound and its contaminated materials.
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
This compound waste should be segregated as a solid organic hazardous waste . Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Incompatible materials to avoid:
-
Strong Oxidizing Agents: Contact with strong oxidizers could lead to a vigorous reaction.[3]
-
Strong Bases: Mixing with strong bases will liberate the free amine, which may be more volatile and hazardous.
-
Primary Container: Collect solid this compound waste in a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is suitable.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or paper towels, should also be placed in this container.
-
Empty Containers: An empty container that has held this compound can be disposed of as regular trash only after all waste has been removed, leaving as little residue as possible. The container should be defaced of any chemical labels before disposal.[6]
Properly label the hazardous waste container. The label must include:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "this compound" . Do not use abbreviations.[5]
-
The approximate amount of waste in the container.
-
The date the waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.
Containers must be kept closed at all times except when adding waste.[9]
Once the container is full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS department. Do not transport hazardous waste yourself.[6]
Emergency Procedures: Spills
In the event of a spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Before cleaning the spill, don the appropriate PPE as described in Section 3.1.
-
Containment: Prevent the spread of the solid material. Avoid creating dust.
-
Cleanup:
-
Carefully sweep up the solid material and place it into a labeled hazardous waste container.
-
Use a damp cloth or paper towel to wipe the spill area.
-
Place all cleanup materials into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
The following table summarizes key regulatory and safety information relevant to the disposal of laboratory chemical waste.
| Parameter | Guideline/Regulation | Source |
| Hazardous Waste Generator Categories | Very Small Quantity Generator (VSQG): ≤ 1 kg of acute hazardous waste and ≤ 100 kg of non-acute hazardous waste per month. Small Quantity Generator (SQG): > 100 kg and < 1,000 kg of non-acute hazardous waste per month. Large Quantity Generator (LQG): ≥ 1,000 kg of non-acute hazardous waste or > 1 kg of acute hazardous waste per month. | EPA (40 CFR § 262.13) |
| Satellite Accumulation Area (SAA) Limits | Up to 55 gallons of non-acute hazardous waste or 1 quart of liquid acute hazardous waste or 1 kg of solid acute hazardous waste may be accumulated. | 40 CFR § 262.15 |
| Container Labeling Requirements | Must include "Hazardous Waste," chemical name, hazards, and generator information. | EPA, OSHA |
| Corrosive Waste pH | Waste with a pH ≤ 2.0 or ≥ 12.5 is considered corrosive hazardous waste.[9] | EPA |
References
- 1. chemscene.com [chemscene.com]
- 2. Hit2Lead | this compound | CAS# 874-64-6 | MFCD11696449 | BB-4026926 [hit2lead.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Researcher's Guide to Personal Protective Equipment for Handling N-cyclopropylcyclohexanamine hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the safety of the researcher is paramount and non-negotiable. This guide provides an in-depth operational plan for the safe handling of N-cyclopropylcyclohexanamine hydrochloride (CAS No. 874-64-6), focusing on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in a risk-based assessment, ensuring that every procedural recommendation is backed by scientific causality to foster a culture of safety and confidence in your laboratory.
Hazard Identification: Understanding the Compound
This compound is a solid organic compound. Before any handling, it is crucial to understand its inherent hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks that dictate our PPE strategy.
Key Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
These classifications identify the primary routes of exposure—dermal contact, ocular contact, and inhalation of airborne powder. Our entire safety protocol is designed to create effective barriers against these three pathways.
| Chemical and Physical Properties | |
| CAS Number | 874-64-6[1][2][3][4] |
| Molecular Formula | C₉H₁₈ClN[1] |
| Molecular Weight | 175.70 g/mol [1] |
| Physical Form | Solid[2] |
| Known Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1] |
The Core of Safety: Risk Assessment and Engineering Controls
PPE is the final line of defense. The first and most critical steps involve minimizing exposure through engineering and administrative controls. A thorough risk assessment should be conducted before any procedure.[5][6]
Diagram: Risk Mitigation Workflow
Caption: Workflow for assessing risk and implementing controls.
Engineering Controls: Your First Line of Defense The most effective way to prevent exposure to hazardous powders is to contain them at the source.
-
Weighing and Transfer: All weighing and portioning of this compound powder must be performed within a certified chemical fume hood or a vented balance enclosure.[7][8] This prevents airborne particles from entering the breathing zone of the operator and contaminating the general lab environment.
-
Work Area: Designate a specific area for handling this compound.[9] Cover the work surface with absorbent, disposable bench paper to simplify cleanup in case of a minor spill.[8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Once engineering and administrative controls are in place, the correct PPE must be selected to protect against any residual risk of exposure.
| PPE Component | Specification & Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves. The outer glove should have a long cuff extending over the sleeve of the lab coat. Rationale: Nitrile and neoprene offer good resistance to a broad range of chemicals.[10] Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[9] While specific permeation data for this compound is unavailable, selecting gloves that meet the ASTM D6978 standard provides a high level of confidence in barrier integrity.[11][12] |
| Eye & Face Protection | Chemical splash goggles are mandatory. For procedures with a higher risk of aerosolization (e.g., bulk transfers, preparing concentrated solutions), a full-face shield should be worn over the goggles. Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine powders or splashes. Goggles provide essential protection against serious eye irritation (H319).[13] |
| Body Protection | A clean, buttoned laboratory coat is the minimum requirement. For larger-scale operations, a chemically resistant apron or disposable gown should be worn over the lab coat. Rationale: Protects the skin and personal clothing from contamination. The lab coat should be removed before leaving the laboratory to prevent the spread of contamination.[5][9] |
| Respiratory Protection | A respirator is required when engineering controls are insufficient to keep exposure below occupational exposure limits, or during spill cleanup. A risk assessment will determine the appropriate type. For most bench-scale operations within a fume hood, a respirator may not be necessary. However, if a risk of inhaling dust exists, an N95-rated respirator is the minimum requirement. For higher-risk scenarios, a full-face respirator with appropriate cartridges may be necessary. Rationale: Directly addresses the inhalation hazard (H335) by filtering airborne particles.[1] |
Operational Plan: Step-by-Step Protocols
Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility.
Protocol 1: PPE Donning and Doffing
References
- 1. chemscene.com [chemscene.com]
- 2. Hit2Lead | this compound | CAS# 874-64-6 | MFCD11696449 | BB-4026926 [hit2lead.com]
- 3. lookchem.com [lookchem.com]
- 4. N-cyclohexyl-N-cyclopropylamine hydrochloride CAS#: 874-64-6 [m.chemicalbook.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 7. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. store.astm.org [store.astm.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
